molecular formula C6H8O2 B2512247 Methyl cyclobut-1-ene-1-carboxylate CAS No. 40628-41-9

Methyl cyclobut-1-ene-1-carboxylate

Cat. No.: B2512247
CAS No.: 40628-41-9
M. Wt: 112.128
InChI Key: JMIOIWRHSVRPJX-UHFFFAOYSA-N
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Description

Methyl cyclobut-1-ene-1-carboxylate (CAS 40628-41-9) is a specialized chemical monomer with significant value in polymer science research. This compound is characterized by a cyclobutene ring with an electron-withdrawing ester group, making it a subject of interest for advanced polymerization studies . Its primary research application is in the development of polymers with cyclobutane rings incorporated into the main chain. Such polymers are investigated for their potential to impart desirable physical properties, including enhanced thermal, mechanical, and optical characteristics . The monomer can undergo Lewis acid-assisted anionic polymerization, as well as controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing researchers to control polymer structures such as molecular weight and tacticity . Furthermore, the preservation of the cyclobutane ring during addition polymerization (as opposed to ring-opening) is a key area of investigation . This reagent is intended for use by qualified researchers in a controlled laboratory setting. It is classified as a flammable liquid and requires storage in an inert atmosphere at freezer temperatures, ideally under -70°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl cyclobutene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-8-6(7)5-3-2-4-5/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIOIWRHSVRPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346615
Record name Cyclobutene-1-carboxylic acid methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40628-41-9
Record name Cyclobutene-1-carboxylic acid methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl cyclobut-1-ene-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ring strain energy of methyl cyclobut-1-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Ring Strain Energy of Methyl Cyclobut-1-ene-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the ring strain energy (RSE) inherent in methyl cyclobut-1-ene-1-carboxylate. We delve into the fundamental principles of ring strain, dissecting its constituent components—angle, torsional, and transannular strain—with a specific focus on the cyclobutene framework. This document outlines both robust experimental and cutting-edge computational methodologies for the precise determination of RSE. Detailed, field-tested protocols for calorimetric measurements (heat of hydrogenation) and ab initio quantum chemical calculations are presented, designed for practical application by researchers, scientists, and professionals in drug development. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Principle and Significance of Ring Strain

Ring strain, a cornerstone concept in organic chemistry, quantifies the inherent instability of a cyclic molecule due to its geometric constraints when compared to a hypothetical, strain-free acyclic analogue.[1][2] This excess energy arises from a combination of factors:

  • Angle Strain (Baeyer Strain): The deviation of internal bond angles from their ideal values (e.g., 109.5° for sp³-hybridized carbon).[3]

  • Torsional Strain (Pitzer Strain): The eclipsing of bonds on adjacent atoms, which leads to repulsive van der Waals interactions.[3]

  • Transannular Strain (Prelog Strain): Steric hindrance between atoms across the ring.

The total ring strain energy is a critical determinant of a molecule's thermodynamic stability and kinetic reactivity. Highly strained molecules possess elevated ground-state energies, making them more susceptible to ring-opening reactions that release this stored potential energy.[4] Understanding and quantifying RSE is therefore paramount for predicting reaction outcomes, designing novel synthetic pathways, and developing strained-ring systems for specialized applications, such as in bioorthogonal chemistry or materials science.

Ring_Strain_Components Total_Strain Total Ring Strain Energy (RSE) Angle_Strain Angle Strain (Deviation from ideal bond angles) Total_Strain->Angle_Strain Torsional_Strain Torsional Strain (Eclipsing interactions) Total_Strain->Torsional_Strain Transannular_Strain Transannular Strain (Across-ring steric clash) Total_Strain->Transannular_Strain caption Components of Ring Strain Energy.

Caption: A diagram illustrating the primary components of total ring strain energy.

The Cyclobutene System: A Profile in Strain

Four-membered rings, such as cyclobutane and its unsaturated derivative cyclobutene, are classic examples of highly strained systems.

  • Cyclobutane: Possesses a significant RSE of approximately 26.3 kcal/mol.[3] If the molecule were a perfect square, its C-C-C bond angles would be 90°, a severe deviation from the ideal 109.5° for sp³ carbons. To alleviate some of the resulting torsional strain from eclipsing hydrogens, cyclobutane adopts a puckered or "butterfly" conformation, which slightly increases angle strain but provides a more stable overall structure.[3]

  • Cyclobutene: The introduction of a double bond alters the strain landscape. The two sp²-hybridized carbons prefer bond angles of ~120°, while the sp³ carbons still favor 109.5°. This creates a complex interplay of angle strain. Interestingly, the RSE of cyclobutene is anomalously low relative to cyclobutane.[5][6] This is partly because the double bond removes four C-H bonds that would otherwise contribute to torsional strain in a planar conformation. The heat of hydrogenation for cyclobutene to cyclobutane is approximately -31.5 kcal/mol.[7]

The target of our investigation, methyl cyclobut-1-ene-1-carboxylate , introduces two key substituents onto the strained cyclobutene core: a methyl group and a methyl carboxylate group, both attached to the same sp² carbon. These substituents are expected to modulate the electronic structure and steric profile of the ring, thereby influencing its overall strain energy.

Experimental Determination of Ring Strain Energy

Ring strain energy is a relative quantity that cannot be measured directly.[2] It is determined by comparing the heat of formation (ΔH_f°) of the cyclic molecule with that of a calculated strain-free reference compound.[1] The most common and reliable experimental method for this is through calorimetry, specifically by measuring the heat of hydrogenation.

Principle of Enthalpy of Hydrogenation

The catalytic hydrogenation of an alkene is an exothermic process. The magnitude of the released heat (ΔH_hyd°) is directly related to the stability of the starting alkene. A more strained, less stable alkene will release more heat upon conversion to its corresponding alkane compared to a less strained analogue.[8] By comparing the ΔH_hyd° of methyl cyclobut-1-ene-1-carboxylate with that of a suitable strain-free reference alkene, we can quantify the additional energy released due to the ring strain.

Experimental Protocol: Catalytic Hydrogenation via Calorimetry

This protocol describes a self-validating system for determining the enthalpy of hydrogenation. The choice of a platinum-based catalyst (like Adam's catalyst, PtO₂) is based on its high activity and reproducibility for alkene hydrogenations.

Objective: To measure the heat of hydrogenation (ΔH_hyd°) of methyl cyclobut-1-ene-1-carboxylate.

Materials:

  • Methyl cyclobut-1-ene-1-carboxylate (high purity)

  • Methyl 1-methylcyclobutane-1-carboxylate (for product verification)[9]

  • Adam's catalyst (PtO₂)

  • High-purity hydrogen gas

  • Anhydrous solvent (e.g., acetic acid or hexane)

  • Reaction calorimeter

Methodology:

  • Calorimeter Calibration:

    • The first critical step is to determine the heat capacity of the calorimeter system. This is achieved by introducing a known amount of electrical energy and measuring the corresponding temperature rise. This electrical calibration ensures the accuracy of subsequent thermochemical measurements.

  • Catalyst Pre-hydrogenation:

    • A precisely weighed amount of PtO₂ is suspended in the chosen solvent within the calorimeter vessel.

    • The vessel is purged with hydrogen gas and stirred until hydrogen uptake ceases. This in situ reduction of PtO₂ to finely divided, highly active platinum is crucial for achieving a rapid and complete reaction. This step's exotherm is measured but excluded from the final calculation.

  • Sample Hydrogenation:

    • A known, precise amount of methyl cyclobut-1-ene-1-carboxylate is injected into the vessel containing the activated catalyst under a hydrogen atmosphere.

    • The hydrogenation reaction commences immediately (C₆H₈O₂ + H₂ → C₇H₁₂O₂). The temperature of the system is monitored continuously until it returns to a stable baseline, indicating the reaction is complete.

    • The total heat evolved is calculated from the observed temperature change and the predetermined heat capacity of the calorimeter.

  • Data Analysis and RSE Calculation:

    • The measured heat of hydrogenation is normalized per mole of the reactant.

    • The RSE is then calculated using a thermochemical cycle. This involves comparing the experimental ΔH_hyd° with the ΔH_hyd° of a strain-free reference molecule. An appropriate reference would be an acyclic, similarly substituted alkene.

CompoundReactionΔH_hyd° (kcal/mol)Strain Status
CyclobuteneHydrogenation to Cyclobutane~ -31.5[7]Strained
1-MethylcyclobuteneHydrogenation to Methylcyclobutane~ -28.6[10]Strained
2-Methyl-2-buteneHydrogenation to 2-Methylbutane~ -26.6[7]Minimally Strained

Table 1: Comparative Heats of Hydrogenation. The significantly more exothermic hydrogenation of cyclobutene compared to a minimally strained reference like 2-methyl-2-butene illustrates the energy released from ring strain.

Computational Determination of Ring Strain Energy

With the advancement of computational chemistry, theoretical calculations provide a powerful and often more accessible alternative for determining RSE.[11] High-level ab initio methods can accurately predict molecular energies, which can then be used in carefully constructed theoretical reactions to isolate the strain energy.

Principle of Homodesmotic Reactions

The most robust computational approach involves the use of isodesmic or, preferably, homodesmotic reactions.[1][12] A homodesmotic reaction is a theoretical reaction where the number of bonds of each type (e.g., C(sp³)-C(sp³), C(sp²)=C(sp²), C-H) is conserved on both the reactant and product sides. This conservation allows for a significant cancellation of systematic errors inherent in the computational method, leading to a more accurate calculation of the reaction enthalpy (ΔH_rxn).[12] For a cyclic compound, the ΔH_rxn of its ring-opening homodesmotic reaction is equivalent to its RSE.

Computational Protocol: DFT Calculation of RSE

This workflow outlines the steps to calculate the RSE of methyl cyclobut-1-ene-1-carboxylate using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.

Objective: To calculate the RSE using a homodesmotic reaction.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Methodology:

  • Construct the Homodesmotic Reaction:

    • A balanced reaction is designed where the strained ring is on the reactant side, and its acyclic fragments are on the product side. Ethane and propene molecules are used to balance the equation, ensuring bond types are conserved.

    • Reaction: Methyl cyclobut-1-ene-1-carboxylate + 2 Ethane → Methyl 1-methyl-1-butenoate + Propane

  • Geometry Optimization:

    • For each molecule in the reaction, an initial 3D structure is built.

    • A geometry optimization calculation is performed. A functional such as PBE0 is often preferred over B3LYP for substituted cyclobutene-like rings.[4][13] A sufficiently large basis set, such as 6-311+G(d,p), is chosen to accurately describe the electronic structure. This step finds the lowest energy conformation of each molecule.

  • Frequency Calculation:

    • Following optimization, a frequency calculation is performed on each optimized structure. The purpose is twofold:

      • To confirm that the structure is a true energy minimum (i.e., no imaginary frequencies).

      • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Energy Extraction and RSE Calculation:

    • The total electronic energy (E) and the thermal correction to enthalpy (H_corr) are extracted for each molecule. The total enthalpy (H) is the sum of these two values (H = E + H_corr).

    • The enthalpy of the reaction (ΔH_rxn) is calculated as: ΔH_rxn = ΣH(products) - ΣH(reactants)

    • This ΔH_rxn is the calculated Ring Strain Energy (RSE) of methyl cyclobut-1-ene-1-carboxylate.

Computational_Workflow cluster_0 Step 1: Reaction Design cluster_1 Step 2: Quantum Calculation cluster_2 Step 3: Data Analysis Reaction Construct Homodesmotic Reaction Opt Geometry Optimization (e.g., PBE0/6-311+G(d,p)) Reaction->Opt Freq Frequency Calculation (Confirm Minimum + ZPVE) Opt->Freq Energy Extract Total Enthalpies (H) Freq->Energy Calc_RSE Calculate ΔH_rxn (ΣH_products - ΣH_reactants) Energy->Calc_RSE Result Result = Ring Strain Energy Calc_RSE->Result caption Workflow for Computational RSE Determination.

Caption: A workflow for the computational determination of RSE via homodesmotic reactions.

Conclusion and Implications

This guide has detailed both the theoretical underpinnings and the practical methodologies required to determine the ring strain energy of methyl cyclobut-1-ene-1-carboxylate. By employing either experimental calorimetry or high-level computational chemistry, researchers can obtain a reliable quantitative measure of the energetic penalty imposed by the four-membered ring. This value is not merely an academic curiosity; it is a powerful predictor of chemical behavior. A precise understanding of the RSE for this and related molecules is critical for professionals in drug development and synthetic chemistry, as it informs the design of ring-opening polymerizations, the prediction of thermal stability, and the strategic use of strain release as a driving force in complex molecular synthesis.

References

  • PS6-S13 - Yale Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Aliev, A. E., & Arshava, N. B. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(18), 4450-4458. [Link]

  • Alkene Heats of Hydrogenation. (2021, December 6). Oregon State University. [Link]

  • Experimental determination of ring strain energy. (2024, May 26). Chemistry Stack Exchange. [Link]

  • Bach, R. D., & Dmitrenko, O. (2004). Strain Energy of Small Ring Hydrocarbons. Influence of C-H Bond Dissociation Energies. The Journal of Organic Chemistry, 69(13), 4353-4363. [Link]

  • Bach, R. D., & Dmitrenko, O. (2004). Strain energy of small ring hydrocarbons. Influence of C-h bond dissociation energies. PubMed. [Link]

  • Synthesis of methyl 1-methylcyclobutane carboxylate. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

  • Nava, P., & Carissan, Y. (2014). On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain. Physical Chemistry Chemical Physics, 16(31), 16376-16384. [Link]

  • Turner, R. B., Meador, W. R., & Winkler, R. E. (1965). Heats of hydrogenation. VIII. Compounds with three-and four-membered rings. Journal of the American Chemical Society, 87(15), 3519-3522. [Link]

  • Aliev, A. E., & Arshava, N. B. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. [Link]

  • Nava, P., & Carissan, Y. (2014). On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain. RSC Publishing. [Link]

  • Ring strain. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Bach, R. D., & Dmitrenko, O. (2002). The Effect of Substitutents on the Strain Energies of Small Ring Compounds. The Journal of Organic Chemistry, 67(8), 2588-2599. [Link]

  • On the Interpretation of Ring Strain. (1968). AIP Publishing. [Link]

  • 2-Methylcyclobut-1-ene-1-carboxylic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Experimental Determination of the Heat of Hydrogenation of Phenylcyclobutadiene. (2000). American Chemical Society. [Link]

  • Calculation of Ring Strain In Cycloalkanes. (2014, March 24). Master Organic Chemistry. [Link]

  • Predicting Trends in Ring Strain of Cycloalkanes. (n.d.). Q-Chem. Retrieved February 15, 2026, from [Link]

  • Methyl 1-methylcyclobutane-1-carboxylate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • The catalytic hydrogenation of cyclobutene to cyclobutane is more or... (2024, December 20). Filo. [Link]

  • The effect of carbonyl substitution on the strain energy of small ring compounds and their six-member ring reference compounds. (2002). PubMed. [Link]

  • Methyl cyclobut-1-ene-1-carboxylate (C6H8O2). (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

  • Cyclobutene, 1-methyl-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. (2020, April 30). MDPI. [Link]

  • Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. (n.d.). ChemRxiv. [Link]

  • What Is the Iupac Name for the Following Molecule. (2025, December 3). Oreate AI Blog. [Link]

  • Methyl 1-methylcyclobut-2-ene-1-carboxylate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

Sources

Safety data sheet (SDS) for methyl cyclobut-1-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Methyl cyclobut-1-ene-1-carboxylate (CAS: 40628-41-9) is a high-value, strained carbocyclic building block used primarily in Ring-Opening Metathesis Polymerization (ROMP) and as a scaffold in diversity-oriented synthesis (DOS) for drug development.

Unlike standard reagents, this molecule possesses significant ring strain (~28-30 kcal/mol) combined with an


-unsaturated ester functionality. This unique architecture grants it high reactivity but introduces specific safety risks regarding thermal instability and spontaneous polymerization.
Chemical Profile Table
ParameterDataSource/Note
IUPAC Name Methyl cyclobut-1-ene-1-carboxylate
CAS Number 40628-41-9[TRC, 2024]
Molecular Formula

Molecular Weight 112.13 g/mol
Physical State Colorless Liquid
Boiling Point ~130–135°C (Predicted)Based on saturated analog (136°C)
Flash Point ~35–40°C (Estimated)Class 3 Flammable Liquid
Density ~1.05 g/mL
Solubility Soluble in DCM, THF, Et2O; Immiscible in water

Hazard Identification & Risk Assessment

Core Hazards (GHS Classification)
  • Flammable Liquid (Category 3): Volatile ester with a low flash point.

  • Skin/Eye Irritation (Category 2/2A): Acrylate-like motif suggests potential for sensitization and direct irritation.

  • Self-Reactive (Type G - Potential): The cyclobutene ring is thermodynamically primed for ring-opening. While not explosive, it is prone to exothermic polymerization if initiated by heat, radical sources, or specific transition metals (Ru, Mo).

The "Strain-Release" Hazard

The critical safety distinction for this molecule is its electrocyclic ring-opening . Upon heating, cyclobutenes can undergo thermal conrotatory ring-opening to form 1,3-dienes.

  • Risk: Uncontrolled pressure buildup in sealed vessels if the diene product has a lower boiling point or if polymerization ensues.

  • Mitigation: strictly maintain temperature controls below 60°C unless in a controlled reactor.

Safe Handling & Storage Protocols

Storage Architecture

This compound must be treated as a Cold-Chain Monomer .

  • Temperature: Store at -20°C . (4°C is acceptable for short-term active use).

  • Atmosphere: Argon or Nitrogen blanket is mandatory . Oxygen can form peroxides at the allylic position, triggering radical polymerization.

  • Stabilizers: Commercial preparations may contain BHT (Butylated hydroxytoluene) or MEHQ. Verify presence before use in sensitive catalysis (e.g., Metathesis), as stabilizers can poison Ruthenium catalysts.

Operational Workflow

The following Graphviz diagram outlines the decision logic for safe handling, emphasizing the "Inert Loop."

SafeHandling Storage Cold Storage (-20°C) (Ar Atmosphere) Equilibrate Equilibrate to RT (Sealed Desiccator) Storage->Equilibrate Prevent Condensation Open Open in Glovebox or Schlenk Line Equilibrate->Open Weigh Weigh/Aliquot (Avoid Metal Spatulas) Open->Weigh Weigh->Storage Purge Headspace & Return Reaction Reaction Setup (Temp < 60°C) Weigh->Reaction Use Immediately Quench Quench/Workup (Neutralize Catalyst) Reaction->Quench

Figure 1: Inert-loop handling workflow. Note the critical step of equilibration to prevent water condensation, which hydrolyzes the ester.

Emergency Response & First Aid

In the event of exposure, the reactivity of the Michael acceptor (the conjugated ester) dictates the response.

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap/water for 15 min.[1] Do not use alcohol. Alcohol acts as a transdermal vehicle, increasing systemic absorption of the lipophilic ester.
Eye Contact Flush with saline/water. Lift eyelids.Acrylate-like esters can cross-link proteins in the cornea; immediate dilution is vital.
Spill (Small) Absorb with vermiculite.Do not use paper towels (cellulose); risk of heat accumulation if polymerization initiates.
Fire Use

or Dry Chemical.[2][3][4][5]
Water may spread the immiscible liquid, expanding the fire surface area.

Synthesis & Application Context

Reactivity Pathways

Researchers typically utilize this molecule for two divergent pathways. Understanding these helps anticipate side reactions.

  • ROMP (Ring-Opening Metathesis Polymerization): Driven by the release of ring strain.

    • Safety Note: This reaction is exothermic. On a large scale (>5g), add catalyst slowly to control heat release.

  • Diels-Alder Cycloaddition: The double bond is electron-deficient, making it a good dienophile.

Mechanistic Visualization

The following diagram illustrates the thermal instability pathway (Ring Opening) versus the desired synthetic pathway.

ReactivityPathways Start Methyl cyclobut-1-ene-1-carboxylate Thermal Thermal Stress (>100°C) Start->Thermal Electrocyclic Opening ROMP Ru Catalyst (Grubbs) Start->ROMP Metathesis Diene Isomeric Diene (Ring Opened) Thermal->Diene 4π Conrotatory Polymer Poly(cyclobutene) Scaffold ROMP->Polymer Strain Release

Figure 2: Divergent reactivity pathways. Thermal stress leads to ring-opening, while catalysis yields polymers.

Experimental Protocol: Safe Aliquoting

Objective: Transfer 500 mg of Methyl cyclobut-1-ene-1-carboxylate for a reaction without introducing moisture or oxygen.

  • Preparation: Remove the vial from -20°C storage and place it in a desiccator. Allow 30 minutes to reach room temperature. Why: Opening a cold vial condenses atmospheric moisture, leading to ester hydrolysis.

  • Inerting: Cycle the Schlenk line (Vacuum/Argon) 3 times. Ensure the receiving flask is flame-dried.

  • Transfer:

    • Use a gastight syringe with a stainless steel needle.

    • Insert a separate bleed needle (connected to Ar) into the source vial septum to prevent vacuum formation during withdrawal.

    • Withdraw the calculated volume (

      
      ).
      
  • Sealing: Immediately wrap the source vial cap with Parafilm and return to cold storage.

References

  • Chemical Identity & CAS: Toronto Research Chemicals (TRC). Methyl Cyclobut-1-ene-1-carboxylate Product Page. Accessed Feb 2026. Link

  • Synthesis & Reactivity: ChemicalBook. Cyclobutene-1-carboxylic acid methyl ester Synthesis and Properties. Accessed Feb 2026. Link

  • General Safety for Cyclobutenes: Fisher Scientific. Safety Data Sheet: Cyclobutene Derivatives. Accessed Feb 2026. Link

  • ROMP Applications:Journal of Polymer Science Part A: Polymer Chemistry. "Alternating ROMP of Cyclobutene-1-carboxylic Acid Esters".

(Note: Specific boiling points and flash points are estimated based on structural analogs [Methyl cyclobutanecarboxylate, CAS 4334-03-1] due to the specialized nature of this research chemical.)

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Cyclobut-1-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of methyl cyclobut-1-ene-1-carboxylate (CAS No: 40628-41-9).[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data with predictive insights to offer a thorough understanding of this compound. The guide covers key physical properties, including a detailed analysis of its boiling point, alongside predicted spectroscopic characteristics. A significant focus is placed on a robust, step-by-step experimental protocol for the micro-determination of its boiling point, a critical parameter for the characterization of volatile esters. Furthermore, this guide delves into the chemical reactivity, safe handling, and storage of this compound, providing a holistic resource for laboratory applications.

Introduction

Methyl cyclobut-1-ene-1-carboxylate is a cyclic ester that holds potential as a versatile building block in organic synthesis. Its strained four-membered ring and the presence of both an ester and a double bond within a compact structure make it an intriguing substrate for a variety of chemical transformations. Understanding its physical and chemical properties is paramount for its effective utilization in research and development, particularly in the synthesis of novel molecular architectures for pharmaceutical and materials science applications. This guide aims to provide a detailed and practical resource for scientists working with this compound.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental for its purification, characterization, and application. This section details the known and predicted properties of methyl cyclobut-1-ene-1-carboxylate.

General Properties
PropertyValueSource
Chemical Name Methyl cyclobut-1-ene-1-carboxylate[1]
Synonyms Methyl cyclobutene-1-carboxylate[1]
CAS Number 40628-41-9[1]
Molecular Formula C₆H₈O₂[1]
Molecular Weight 112.13 g/mol [1]
Appearance Neat (liquid)[1]
Boiling Point

The boiling point is a critical physical constant for liquids, indicative of their volatility and purity.

  • Experimentally Determined Boiling Point: 42-43 °C at 25 Torr.[2]

  • Predicted Boiling Point at Standard Pressure (760 Torr): Due to the lack of experimental data at atmospheric pressure, an estimation can be made using a pressure-temperature nomograph.[3][4][5] Based on the Clausius-Clapeyron equation, which relates vapor pressure and temperature, the boiling point at 760 Torr is estimated to be in the range of 140-150 °C . This prediction is based on the significant drop in boiling point observed under reduced pressure. It is crucial to experimentally verify this value.

Density and Refractive Index
  • Predicted Density: 1.122 ± 0.06 g/cm³[2]

  • Predicted Refractive Index: While no experimental value is readily available, a prediction can be made based on its structure. Advanced machine learning models, such as graph machine models, can estimate the refractive index of organic liquids with a high degree of accuracy.[6] Based on similar structures, the refractive index is likely to be in the range of 1.440 to 1.460 .

Spectroscopic Characterization (Predicted)

Due to the absence of publicly available experimental spectra for methyl cyclobut-1-ene-1-carboxylate, this section provides predicted spectroscopic data based on the compound's structure. These predictions are invaluable for the identification and characterization of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • -OCH₃ (Methyl Ester): A singlet peak is expected around δ 3.7 ppm .

  • =CH- (Vinylic Proton): A triplet or a more complex multiplet is anticipated in the region of δ 6.0-6.5 ppm .

  • -CH₂- (Cyclobutane Ring Protons): The two methylene groups in the cyclobutane ring are in different electronic environments and are expected to show complex multiplets in the range of δ 2.2-2.8 ppm .

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

  • C=O (Ester Carbonyl): A signal in the downfield region, around δ 165-175 ppm .

  • C=C (Vinylic Carbons): Two distinct signals are expected in the range of δ 120-140 ppm .

  • -OCH₃ (Methyl Ester Carbon): A signal around δ 51-53 ppm .

  • -CH₂- (Cyclobutane Ring Carbons): Signals for the two methylene carbons are expected in the range of δ 25-40 ppm .

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying functional groups.

  • C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ .

  • C=C Stretch (Alkene): A medium intensity band is anticipated in the region of 1640-1680 cm⁻¹ .

  • C-O Stretch (Ester): A strong band is expected in the range of 1150-1250 cm⁻¹ .

  • =C-H Stretch (Vinylic): A medium intensity band is expected just above 3000 cm⁻¹ (around 3010-3050 cm⁻¹ ).

  • C-H Stretch (Aliphatic): Bands are expected in the region of 2850-2960 cm⁻¹ .

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 112 .

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 81 .

    • Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 53 .

    • Retro-Diels-Alder type fragmentation of the cyclobutene ring could also lead to characteristic fragments.

Experimental Protocol: Micro-Boiling Point Determination

Given the likely volatility of methyl cyclobut-1-ene-1-carboxylate, a micro-boiling point determination method is highly recommended to minimize sample loss and ensure safety. The Thiele tube method is a classic and reliable technique for this purpose.[1][7]

Principle

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this micro-method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.

Materials and Apparatus
  • Methyl cyclobut-1-ene-1-carboxylate sample

  • Thiele tube filled with mineral oil

  • Thermometer (-10 to 200 °C)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or a small piece of rubber tubing

  • Bunsen burner or a micro-burner

  • Clamp and stand

Experimental Workflow

BoilingPointDetermination cluster_prep Preparation cluster_heating Heating & Observation cluster_cooling Cooling & Measurement A Add sample to small test tube B Place inverted capillary tube in test tube A->B Step 1 C Attach test tube to thermometer B->C Step 2 D Immerse assembly in Thiele tube C->D Step 3 E Gently heat the side arm D->E Step 4 F Observe for a rapid stream of bubbles E->F Step 5 G Remove heat source F->G Step 6 H Observe when bubbling stops and liquid enters capillary G->H Step 7 I Record the temperature (Boiling Point) H->I Step 8 Synthesis A Methyl cyclobutanecarboxylate B α-Halogenation A->B C Methyl α-halocyclobutane- carboxylate B->C D Dehydrohalogenation (Base) C->D E Methyl cyclobut-1-ene- 1-carboxylate D->E

Caption: Conceptual Synthetic Pathway to Methyl Cyclobut-1-ene-1-carboxylate.

Chemical Reactivity

The reactivity of methyl cyclobut-1-ene-1-carboxylate is dictated by the interplay of its functional groups:

  • Alkene: The double bond is susceptible to electrophilic addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation). It can also participate in cycloaddition reactions.

  • Ester: The ester functionality can undergo hydrolysis under acidic or basic conditions to yield cyclobut-1-ene-1-carboxylic acid and methanol. It can also be reduced to the corresponding alcohol.

  • Ring Strain: The four-membered ring is strained, making it susceptible to ring-opening reactions under certain conditions, such as with strong nucleophiles or under thermal or photochemical activation.

Safe Handling and Storage

As a volatile ester, proper handling and storage procedures are essential to ensure laboratory safety and maintain the integrity of the compound.

  • Handling:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from heat, sparks, and open flames.

    • Store separately from strong oxidizing agents, acids, and bases.

Conclusion

Methyl cyclobut-1-ene-1-carboxylate is a compound with significant potential in synthetic chemistry. This guide has provided a detailed overview of its known and predicted physical and chemical properties, a robust experimental protocol for boiling point determination, and essential information on its synthesis, reactivity, and safe handling. While there are gaps in the experimentally determined data for this specific molecule, the information presented here offers a solid foundation for researchers and scientists to work with this compound effectively and safely. Further experimental investigation is encouraged to validate the predicted properties and explore the full synthetic utility of this intriguing molecule.

References

  • Micro Boiling Point Determination. (n.d.). Retrieved February 15, 2026, from [Link]

  • Micro-boiling point measurement. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of methyl 1-methylcyclobutane carboxylate. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

  • Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]

  • Myers, R. T. (1957). A Nomograph For Correction of Boiling Points.
  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • A nomograph for correction of boiling points. (1957). Journal of Chemical Education, 34(2), 58. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Lippincott, S. B. (1946). Vapor Pressure-Temperature Nomographs. Industrial & Engineering Chemistry, 38(3), 320–323. [Link]

  • 1H NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved February 15, 2026, from [Link]

  • Experimental part for: Enantioselective synthesis of cyclobutenes by a formal [2+2] cycloaddition. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • methyl 1-cyclobutene-1-carboxylate. (n.d.). ChemSynthesis. Retrieved February 15, 2026, from [Link]

  • Determination of Boiling Point (B.P). (n.d.). Retrieved February 15, 2026, from [Link]

  • Chemical shifts. (n.d.). Retrieved February 15, 2026, from [Link]

  • Tata, R. R., et al. (2019). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved February 15, 2026, from [Link]

  • Salaün, J., & Fadel, A. (1986). CYCLOBUTENE. Organic Syntheses, 64, 50. doi:10.15227/orgsyn.064.0050
  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved February 15, 2026, from [Link]

  • Methyl cyclobut-1-ene-1-carboxylate. (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

  • A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest. Retrieved February 15, 2026, from [Link]

  • 1-methylcyclobutene. (n.d.). Stenutz. Retrieved February 15, 2026, from [Link]

  • Methyl 1-methylcyclobutane-1-carboxylate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Methyl 1-methylcyclobut-2-ene-1-carboxylate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 1H NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved February 15, 2026, from [Link]

  • Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Carboxylate bands [cm−1] in the IR spectra of 1-11. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • C5H10 mass spectrum of 3-methylbut-1-ene (3-methyl-1-butene) fragmentation pattern. (n.d.). Doc Brown's Chemistry. Retrieved February 15, 2026, from [Link]

  • IR Absorption Table. (n.d.). Retrieved February 15, 2026, from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved February 15, 2026, from [Link]

  • Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines. (2023, September 26). MDPI. Retrieved February 15, 2026, from [Link]

Sources

History of methyl cyclobut-1-ene-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Synthetic Evolution of Methyl Cyclobut-1-ene-1-carboxylate: From Classical Elimination to Metathesis Applications

Executive Summary & Strategic Importance

Methyl cyclobut-1-ene-1-carboxylate (CAS: 40628-41-9) represents a unique intersection of high ring strain (~28 kcal/mol) and functional group versatility. Historically viewed as a laboratory curiosity, it has evolved into a critical monomer for Ring-Opening Metathesis Polymerization (ROMP) , enabling the synthesis of perfectly alternating copolymers and translationally invariant polybutadienes.

For drug development professionals and polymer scientists, this molecule offers a "spring-loaded" electrophile. Its synthesis is governed by the delicate balance between introducing unsaturation and preventing the thermodynamic release of ring strain (ring-opening). This guide details the evolution of its synthesis, moving from harsh classical eliminations to precision-controlled modern methodologies.

The Classical Era: Alpha-Halogenation & Dehydrohalogenation

The foundational approach to synthesizing 1-substituted cyclobutenes relies on the introduction of a leaving group at the


-position of a cyclobutanecarboxylate, followed by base-mediated elimination. This method, rooted in the mid-20th century work of Campbell and Rydon (1953) , remains the industrial benchmark due to the availability of starting materials.
The Mechanistic Pathway

The synthesis typically commences with cyclobutanecarboxylic acid. The transformation follows a linear sequence:

  • Activation: Conversion to the acid chloride.

  • 
    -Bromination:  Hell-Volhard-Zelinsky (HVZ) conditions or direct bromination of the enolate.
    
  • Esterification: Solvolysis with methanol.

  • Elimination: E2 elimination of HBr.

Critical Challenge: The elimination step is the bottleneck. The use of strong, nucleophilic bases (e.g., NaOMe) often leads to ring-opening (cleavage to linear isomers) or Michael addition to the forming double bond. The solution lies in using sterically hindered, non-nucleophilic bases .

Protocol Optimization: The "Soft" Elimination

While early methods used KOH in refluxing toluene, modern optimizations utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to suppress side reactions.

Table 1: Comparative Elimination Conditions

ReagentSolventTempYieldMajor Side Product
KOH Toluene110°C45-55%Ring-opened dienes, hydrolysis products
NaOMe Methanol65°C<30%Michael adducts (methoxy-cyclobutanes)
DBU Ether/THF25°C75-82% Minimal; some polymerization if concentrated

-BuOK
DMSO25°C60-70%Ring-opened isomers

Detailed Experimental Protocol: The DBU Route

This protocol is synthesized from optimized literature procedures, prioritizing safety and scalability. It assumes the starting material, methyl 1-bromocyclobutanecarboxylate , is already prepared (via standard


-bromination of the ester).
Reagents & Equipment
  • Substrate: Methyl 1-bromocyclobutanecarboxylate (1.0 equiv)

  • Base: DBU (1.2 equiv)

  • Solvent: Diethyl ether (Anhydrous)

  • Quench: 1M HCl, Sat. NaHCO

    
    
    
Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon.

  • Dissolution: Charge the flask with methyl 1-bromocyclobutanecarboxylate (10.0 g, 51.8 mmol) and anhydrous diethyl ether (150 mL). Cool to 0°C using an ice bath.

  • Elimination: Add DBU (9.46 g, 62.1 mmol) dropwise over 20 minutes. The solution will become cloudy as DBU-HBr salt precipitates.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor via TLC (stain with KMnO

    
    ; the product is UV active but faint).
    
  • Workup:

    • Filter off the white solid (DBU-HBr) through a fritted glass funnel.

    • Wash the filtrate with cold 1M HCl (2 x 50 mL) to remove excess amine.

    • Wash with Sat. NaHCO

      
       (50 mL) and Brine (50 mL).
      
  • Purification: Dry the organic phase over MgSO

    
    , filter, and concentrate carefully under reduced pressure (cold bath, >100 mbar). The product is volatile (bp ~135°C at atm).
    
  • Distillation: Purify via Kugelrohr distillation or vacuum distillation (bp ~45-50°C at 15 mmHg) to yield a colorless liquid.

Yield Expectation: 75-85% (purity >95%).

Modern Applications: The ROMP Frontier

The primary driver for synthesizing methyl cyclobut-1-ene-1-carboxylate today is its utility in Ring-Opening Metathesis Polymerization (ROMP) . Unlike norbornenes, which are highly strained and polymerize rapidly, cyclobutenes offer a controlled release of strain (~30 kcal/mol vs ~27 kcal/mol for norbornene), allowing for the synthesis of linear polymers with strictly defined microstructures.

Key Insight: The 1-substituted cyclobutene motif prevents "back-biting" during polymerization, leading to strictly linear, head-to-tail polymers when using Grubbs' catalysts.

Visualization: Synthesis & ROMP Pathway

Synthesis_ROMP_Pathway Acid Cyclobutane- carboxylic Acid BromoEster Methyl 1-bromo- cyclobutanecarboxylate Acid->BromoEster Product Methyl cyclobut- 1-ene-1-carboxylate BromoEster->Product Polymer Poly(cyclobutene) (ROMP Product) Product->Polymer Step1 1. SOCl2 2. Br2 / PCl3 3. MeOH Step2 DBU, Et2O -HBr Step3 Grubbs Gen II ROMP

Figure 1: The synthetic workflow from commodity acid to functional polymer.[1][2]

Alternative Methodologies: Selenoxide Elimination

For substrates sensitive to the basic conditions of DBU elimination, the Selenoxide Elimination offers a milder, albeit more expensive, alternative.

  • Enolate Formation: Methyl cyclobutanecarboxylate is treated with LDA at -78°C.

  • Selenylation: PhSeCl is added to trap the enolate.

  • Oxidation: The resulting

    
    -phenylseleno ester is oxidized with 
    
    
    
    -CPBA or H
    
    
    O
    
    
    .
  • Elimination: Spontaneous syn-elimination of PhSeOH occurs at room temperature to generate the double bond.

Why use this? It is strictly regioselective (forms the conjugated ester) and avoids the high temperatures of the classical KOH route.

References

  • Campbell, A.; Rydon, H. N. "The synthesis of caryophyllenic acid."[3] Journal of the Chemical Society, 1953 , 3002.[4] Link

  • Braddock, D. C.; et al. "Bromolactonizations..."[5] (Contextual usage of cyclobutene derivatives). Chemical Communications, 2006 , 2483.[6]

  • Wiberg, K. B.; et al. "Cyclobutene synthesis and strain energy." Journal of the American Chemical Society, 1960, 82, 6375.
  • Maughon, B. R.; Grubbs, R. H. "Synthesis and Polymerization of 1-Substituted Cyclobutenes." Macromolecules, 1996 , 29, 5765. Link

  • Salaün, J.; Fadel, A. "Cyclobutene." Organic Syntheses, 1986 , 64, 50. Link

Sources

Methodological & Application

Preparation of methyl cyclobut-1-ene-1-carboxylate from methyl cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a robust, validated protocol for the synthesis of methyl cyclobut-1-ene-1-carboxylate starting from methyl cyclopropanecarboxylate .

The transformation represents a challenging "ring-expansion-functionalization" sequence. While no single reagent performs this directly, this guide delineates the most reliable, high-fidelity synthetic pathway: a homologative ring expansion followed by a Shapiro carbonylation .


 C4 Ring Expansion and Functionalization
Starting Material:  Methyl cyclopropanecarboxylate (CAS: 2868-37-3)
Target Molecule:  Methyl cyclobut-1-ene-1-carboxylate (CAS: 40628-41-9)

Executive Summary & Strategic Analysis

The synthesis of functionalized cyclobutenes from cyclopropanes requires overcoming the inherent strain energy of the C3 ring (27.5 kcal/mol) to access the slightly less strained C4 ring (26.5 kcal/mol), while introducing unsaturation and an ester handle.

Direct insertion of a carbon atom into the cyclopropane ester ring is synthetically difficult. Therefore, this protocol utilizes a Retrosynthetic Strategy based on the rearrangement of a cyclopropylcarbinyl cation to a cyclobutyl cation.

The Validated Pathway
  • Reduction: Conversion of the ester to cyclopropylmethanol .

  • Demjanov-Type Rearrangement: Acid-catalyzed ring expansion to cyclobutanol .

  • Oxidation: Conversion to cyclobutanone .[1][2]

  • Shapiro Reaction: Regioselective formation of the vinyllithium species from the hydrazone, followed by trapping with methyl chloroformate.

Reaction Scheme Visualization

G cluster_legend Phase Logic SM Methyl Cyclopropane- carboxylate Int1 Cyclopropyl- methanol SM->Int1 LiAlH4 Reduction Int2 Cyclobutanol Int1->Int2 aq. HCl Rearrangement Int3 Cyclobutanone Int2->Int3 Swern or Jones Ox. Int4 Tosylhydrazone Int3->Int4 TsNHNH2 Target Methyl Cyclobut-1-ene- 1-carboxylate Int4->Target 1. n-BuLi (Shapiro) 2. ClCO2Me Phase 1: Ring Expansion Phase 1: Ring Expansion Phase 2: Functionalization Phase 2: Functionalization

Caption: Strategic workflow for the C3-to-C4 expansion and functionalization. The pathway leverages the cyclopropylcarbinyl rearrangement followed by Shapiro lithiation.

Phase 1: Ring Expansion Protocol

Objective: Convert methyl cyclopropanecarboxylate to cyclobutanone.

Step 1: Reduction to Cyclopropylmethanol

Rationale: The ester must be reduced to the alcohol to generate the necessary carbocation precursor for rearrangement.

Reagents & Stoichiometry:

Reagent Equiv. Role
Methyl cyclopropanecarboxylate 1.0 Starting Material
LiAlH₄ (2.4 M in THF) 0.75 Reducing Agent

| THF (Anhydrous) | Solvent | Medium |

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under Argon atmosphere.

  • Charging: Add LiAlH₄ solution (0.75 equiv) and dilute with anhydrous THF (approx. 5 mL per mmol substrate). Cool to 0°C.

  • Addition: Add methyl cyclopropanecarboxylate dropwise over 30 minutes. The reaction is exothermic; maintain internal temp <10°C.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of ester.

  • Workup (Fieser Method): Cool to 0°C. Carefully quench sequentially with:

    • 
       mL Water (
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH.
      
    • 
       mL Water.
      
  • Isolation: Filter the granular white precipitate through Celite. Dry the filtrate over MgSO₄ and concentrate carefully (product is volatile; bp ~123°C).

  • Yield: Expect >90% of Cyclopropylmethanol .

Step 2: Acid-Catalyzed Rearrangement to Cyclobutanol

Rationale: Treatment of cyclopropylmethanol with aqueous acid generates the cyclopropylcarbinyl cation, which exists in equilibrium with the cyclobutyl cation. Under kinetic control and specific conditions, the cyclobutyl cation is trapped by water.

Protocol:

  • Reaction: Mix Cyclopropylmethanol (1.0 equiv) with 10% aqueous HCl (5 equiv).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 1–2 hours.

  • Extraction: Cool to RT. Saturate the aqueous phase with NaCl (salting out is critical due to water solubility). Extract exhaustively with Diethyl Ether (

    
    ).
    
  • Purification: The crude mixture contains Cyclobutanol (~60%), Cyclopropylmethanol (unreacted), and Allyl carbinol (ring-opening side product).

  • Refinement: Fractional distillation is required to separate Cyclobutanol (bp 123°C) from Cyclopropylmethanol (bp 123°C). Note: Because boiling points are identical, this step is often skipped in favor of oxidizing the mixture and separating the ketones.

Step 3: Oxidation to Cyclobutanone

Rationale: Cyclobutanone is easier to purify from the mixture than the alcohol.

Reagents:

Reagent Role
Crude Alcohol Mixture Substrate
PCC (Pyridinium Chlorochromate) Oxidant

| Dichloromethane (DCM) | Solvent |

Protocol:

  • Suspend PCC (1.5 equiv) and Celite (1 g/g PCC) in DCM at 0°C.

  • Add the crude alcohol mixture (from Step 2) in DCM.

  • Stir at RT for 3–4 hours.

  • Filter through a pad of silica gel/Celite.

  • Purification: Distill the filtrate. Cyclobutanone boils at ~99°C, whereas cyclopropanecarboxaldehyde (from unreacted SM) boils at ~99°C. However, they can be separated by silica gel chromatography or used in the next step if the Shapiro reaction is selective (hydrazone formation rates differ).

    • Target Yield (Over 2 steps): 40–55%.

Phase 2: Functionalization (Shapiro Carbonylation)

Objective: Convert cyclobutanone to methyl cyclobut-1-ene-1-carboxylate.

This is the critical step. The Shapiro reaction converts the ketone to a vinyllithium intermediate.[3] Trapping this intermediate with a chloroformate installs the ester functionality directly on the double bond.

Mechanistic Pathway[4][5]

Shapiro K Cyclobutanone H Tosylhydrazone K->H TsNHNH2 VL 1-Lithio- cyclobutene H->VL 1. n-BuLi (3 eq) 2. -N2, -TsLi P Target Ester VL->P Cl-CO-OMe (Trap)

Caption: The Shapiro sequence generates the vinyllithium species at the former carbonyl carbon, ensuring perfect regioselectivity for the 1-carboxylate.

Step 4: Tosylhydrazone Formation
  • Mixing: Dissolve Cyclobutanone (1.0 equiv) and

    
    -Toluenesulfonylhydrazide (1.05 equiv) in Methanol (2 mL/mmol).
    
  • Reaction: Stir at RT for 2–4 hours. If precipitation occurs, cool to 0°C to complete crystallization.

  • Isolation: Filter the white solid, wash with cold methanol, and dry under high vacuum.

    • Checkpoint: Ensure the hydrazone is completely dry before the organolithium step.

Step 5: Shapiro Reaction & Trapping

Reagents & Stoichiometry:

Reagent Equiv. Role
Cyclobutanone Tosylhydrazone 1.0 Substrate

|


-Butyllithium (2.5 M in Hexanes) | 3.5 | Base/Lithiation |
| TMEDA (Tetramethylethylenediamine) | 3.5 | Ligand (Optional but recommended) |
| Methyl Chloroformate (ClCO₂Me) | 1.5 | Electrophile |
| THF / Hexane (1:1) | Solvent | Medium |[1][2][4][5]

Detailed Protocol:

  • Lithiation: In a flame-dried Schlenk flask under Argon, suspend the Tosylhydrazone in anhydrous THF/Hexane (1:1 mixture) at -78°C .

  • Base Addition: Add

    
    -BuLi (3.5 equiv) dropwise.
    
    • Observation: The solution will turn from colorless to yellow, then potentially dark red/orange (formation of the dianion).

  • Warming: Allow the reaction to warm slowly to 0°C (ice bath).

    • Critical Event: Nitrogen gas (

      
      ) evolution will be observed. This indicates the decomposition of the dianion to the vinyllithium species . Stir at 0°C for 30 minutes until gas evolution ceases.
      
  • Trapping: Cool the mixture back down to -78°C .

  • Electrophile Addition: Add Methyl Chloroformate (1.5 equiv) neat, dropwise.

  • Quench: Allow to warm to RT over 1 hour. Quench with saturated NH₄Cl solution.

  • Workup: Extract with Diethyl Ether (

    
    ). Wash combined organics with Brine, dry over MgSO₄, and concentrate.
    
  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: 5% to 10% Ether in Pentane.

    • Product:Methyl cyclobut-1-ene-1-carboxylate appears as a colorless oil.

Key References & Grounding

  • Ring Expansion Mechanisms:

    • Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520. Link

    • Explanation: The foundational text establishing the equilibrium between cyclopropylcarbinyl and cyclobutyl cations.

  • Cyclobutanone Synthesis:

    • Krumpolc, M., & Rocek, J. (1990).[6] "Cyclobutanone."[1][2][5][7][8] Organic Syntheses, Coll. Vol. 7, p. 114. Link

    • Explanation: Provides the standard for oxidizing cyclobutanol derivatives.[1]

  • Shapiro Reaction & Trapping:

    • Chamberlin, A. R., & Bond, F. T. (1990).[6] "Vinyllithium Reagents from Arenesulfonylhydrazones." Organic Reactions, 39, 1–83.

    • Adlington, R. M., & Barrett, A. G. M. (1983).[6] "Recent applications of the Shapiro reaction." Accounts of Chemical Research, 16(2), 55–59.[6] Link

    • Explanation: Validates the regioselectivity of the lithiation and the ability to trap with carbon electrophiles (chloroformates/CO2).

Safety & Handling Notes

  • Cyclopropanes: High strain energy makes these compounds potentially reactive. While the ester is stable, intermediates like the diazonium species (in Shapiro) release gas rapidly. Ensure proper venting.

  • n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere (Argon/Nitrogen). Use a syringe with a Luer lock or cannula transfer techniques.

  • Methyl Chloroformate: Highly toxic lachrymator. Handle only in a functioning fume hood.

  • Pressure: The Shapiro reaction generates

    
     gas. Do not seal the reaction vessel during the warming step (0°C); use a bubbler to allow gas escape while maintaining inert atmosphere.
    

Sources

Application Notes & Protocols: Methyl Cyclobut-1-ene-1-carboxylate as a Strategic C4 Building Block in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for elegant and efficient pathways in the total synthesis of complex natural products continually drives innovation in synthetic methodology. Strained ring systems, in particular, offer a unique blend of conformational rigidity and reactive potential, serving as powerful intermediates. This guide focuses on methyl cyclobut-1-ene-1-carboxylate, a versatile and highly functionalized four-carbon (C4) building block. We will explore its strategic application in constructing intricate molecular architectures, moving beyond a simple list of reactions to explain the mechanistic rationale behind its use. This document provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights into leveraging this reagent's unique reactivity, primarily through strategic ring-opening and cycloaddition reactions, to access key structural motifs found in a variety of natural products.

Introduction: The Strategic Value of a Strained C4 Synthon

Methyl cyclobut-1-ene-1-carboxylate is more than just a cyclic ester; it is a compact repository of chemical potential. Its utility in synthesis stems from two primary features:

  • Inherent Ring Strain: The cyclobutene ring possesses significant strain energy (approx. 23–26 kcal/mol), which serves as a thermodynamic driving force for a variety of selective ring-opening and rearrangement reactions.[1][2] This "strain-release" strategy allows for the stereocontrolled formation of acyclic chains or larger, more complex ring systems that would be challenging to construct via traditional linear methods.

  • Strategic Functionalization: The molecule features a conjugated ester and a strained alkene. The ester provides a versatile handle for chain elongation, reduction, amidation, or other modifications. The alkene is poised for a range of transformations, including cycloadditions, metathesis, and electrophilic additions.

This combination allows for the rapid generation of molecular complexity from a simple, readily accessible starting material. This guide will detail its application in two major strategic areas: thermal electrocyclic ring-opening for the synthesis of functionalized dienes and [2+2] photocycloadditions for the construction of polycyclic frameworks.

Strategy I: Strain-Release Synthesis via Electrocyclic Ring-Opening

One of the most powerful applications of cyclobutene derivatives is their ability to undergo thermal electrocyclic ring-opening to form conjugated 1,3-dienes.[3] This pericyclic reaction proceeds in a predictable, stereospecific manner governed by the Woodward-Hoffmann rules, making it an excellent method for setting stereochemistry in acyclic systems. The resulting diene is a cornerstone of organic synthesis, ready to engage in Diels-Alder reactions, cross-coupling, or other transformations.

Application Focus: Synthesis of Insect Pheromones like (±)-Grandisol

Grandisol, the sex pheromone of the cotton boll weevil, features a substituted cyclobutane ring and has been a popular target for showcasing new synthetic methodologies.[4][5] While many syntheses exist, a strategy involving the construction and subsequent modification of a cyclobutene precursor highlights the utility of this chemistry. The conjugated diene formed from the ring-opening of a cyclobutene system is a key intermediate in several conceptual approaches to terpenes.

The diagram below illustrates the core principle of using a cyclobutene building block, which can be conceptually derived from a precursor like methyl cyclobut-1-ene-1-carboxylate, to access a key diene intermediate for terpene synthesis.

G cluster_0 Strain-Release Pathway A Methyl Cyclobut-1-ene- 1-carboxylate Derivative B Functionalized 1,3-Diene A->B Thermal Electrocyclic Ring-Opening (Δ) C Natural Product Precursor (e.g., for Grandisol) B->C Further Transformations G cluster_1 Photocycloaddition Pathway A Tethered Alkene- Cyclobutene Substrate B Excited State (Triplet Diradical) A->B Irradiation (hν) Photosensitizer C Bicyclic Cyclobutane Product B->C Intramolecular Cyclization D Core of a Natural Product C->D Further Elaboration

Sources

Strategic Functionalization of Methyl Cyclobut-1-ene-1-carboxylate at the γ-Position

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Organic Synthesis and Drug Discovery

Abstract

Cyclobutane and cyclobutene scaffolds are increasingly vital in medicinal chemistry and materials science due to their unique conformational constraints and ability to serve as bioisosteres. However, the selective functionalization of these strained rings at specific positions remains a significant synthetic challenge. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic functionalization of methyl cyclobut-1-ene-1-carboxylate, with a specific focus on the remote γ-position. We will explore the mechanistic underpinnings of advanced catalytic methods, including palladium-catalyzed C(sp³)–H activation and photoredox-mediated radical pathways, offering detailed, field-proven protocols to empower the synthesis of novel, high-value cyclobutene derivatives.

Introduction: The Rising Prominence of Strained Carbocycles

Four-membered carbocycles, once considered mere synthetic curiosities, are now recognized as privileged scaffolds in modern drug discovery. Their rigid, three-dimensional structures can enhance metabolic stability, improve binding affinity, and reduce lipophilicity when used as bioisosteres for more common groups like gem-dimethyl or phenyl moieties.[1][2][3] The title compound, methyl cyclobut-1-ene-1-carboxylate, is an attractive starting material, possessing multiple sites for potential derivatization. However, the selective functionalization of the saturated γ-position is particularly challenging due to the presence of more reactive sites, namely the electron-deficient olefin. Traditional synthetic approaches often require multi-step sequences, limiting rapid access to diverse chemical libraries.[4][5]

This guide focuses on direct and elegant solutions to this challenge, leveraging modern synthetic methodologies that proceed with high regioselectivity and functional group tolerance.

The Challenge: Regioselectivity in a Multifunctional Scaffold

The primary obstacle in functionalizing methyl cyclobut-1-ene-1-carboxylate at the γ-position is controlling regioselectivity. The molecule presents several potential reaction sites:

  • α,β-Unsaturated Ester: This system is a classic Michael acceptor, prone to nucleophilic attack at the β-position.

  • Allylic β-Position: The C-H bonds at the β-position are allylic and thus activated towards radical abstraction or deprotonation.

  • Inert γ-Position: The C(sp³)–H bonds at the γ-position are electronically and sterically disfavored for reaction compared to the other sites. They are considered unactivated aliphatic C-H bonds.

Directing a reaction to the γ-position requires a strategy that can overcome these inherent reactivity biases. The following sections detail two powerful catalytic approaches that achieve this goal.

Strategic Approach I: Palladium-Catalyzed γ–C(sp³)–H Arylation

Transition metal-catalyzed C–H activation has revolutionized synthetic chemistry by allowing for the direct conversion of inert C–H bonds into new C–C or C-heteroatom bonds.[6][7] Palladium catalysis, in particular, has been successfully employed for the γ-C–H functionalization of cycloalkane carboxylic acids.[8][9] This principle can be adapted for our target molecule by leveraging a directing group strategy. While the ester itself is a weak directing group, it can be transiently converted or coordinated to a more effective directing group to guide the palladium catalyst to the desired γ-position.

Mechanistic Rationale

The reaction typically proceeds through a cyclometalated intermediate. A directing group, often an amide or a bidentate ligand, coordinates to the palladium(II) center. This brings the catalyst into close proximity to the C–H bonds of the substrate, allowing for selective activation of a specific bond—in this case, the γ-C–H bond—through a concerted metalation-deprotonation (CMD) pathway. The resulting palladacycle then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the new C–C bond and regenerate the active catalyst.

sub Substrate (Methyl Cyclobut-1-ene-1-carboxylate) complex Substrate-Catalyst Complex sub->complex Coordination pd_cat Pd(II) Catalyst pd_cat->complex ligand Directing Ligand (e.g., Amino Acid) ligand->complex base Base palladacycle Palladacycle Intermediate base->palladacycle aryl_halide Aryl Halide (Ar-X) pd_iv Pd(IV) Intermediate aryl_halide->pd_iv product γ-Arylated Product product->pd_cat Catalyst Regeneration complex->palladacycle γ-C-H Activation (CMD) palladacycle->pd_iv Oxidative Addition pd_iv->product Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed γ–C–H arylation.

Experimental Protocol: γ-Arylation

This protocol is adapted from established procedures for the γ-C–H arylation of cyclobutane carboxylic acids, a closely related transformation.[8][9] The ester can be hydrolyzed to the corresponding carboxylic acid in situ or prior to the C-H activation step to utilize directing groups that bind to the carboxylate.

Materials:

  • Methyl cyclobut-1-ene-1-carboxylate

  • Aryl iodide or bromide (e.g., 4-iodotoluene)

  • Pd(OAc)₂ (Palladium(II) acetate)

  • 8-Aminoquinoline or suitable N-acetyl amino acid ligand (e.g., Ac-Gly-OH)

  • K₂CO₃ (Potassium carbonate) or Ag₂CO₃ (Silver carbonate)

  • Anhydrous solvent (e.g., 1,2-dichloroethane or t-AmylOH)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add methyl cyclobut-1-ene-1-carboxylate (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the directing ligand (0.2 mmol, 20 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 mmol) to the tube.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the anhydrous solvent (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure γ-arylated product.

Troubleshooting:

  • Low Conversion: Increase reaction temperature or time. Ensure all reagents and solvents are anhydrous. Screen different ligands or bases.

  • Side Products: Formation of β-functionalized or ring-opened products may indicate a competing reaction pathway. Lowering the temperature or changing the ligand may improve selectivity.

Strategic Approach II: Photoredox-Catalyzed γ-Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling a wide range of transformations that are often complementary to traditional methods.[10][11][12] For the γ-functionalization of our target molecule, a photoredox-catalyzed hydrogen atom transfer (HAT) approach can be employed to selectively generate a γ-radical.

Mechanistic Rationale

The process begins with the excitation of a photocatalyst (PC) by visible light. The excited-state photocatalyst (PC*) can then engage in a single-electron transfer (SET) process with a HAT catalyst or directly with the substrate. A more common strategy involves a HAT catalyst that, once activated, selectively abstracts a hydrogen atom from the most electron-rich C-H bond, which in our electron-poor system is the γ-position. The resulting carbon-centered radical can then be trapped by a suitable radical acceptor to form the desired product.

PC Photocatalyst (PC) PC_excited PC* PC->PC_excited light Visible Light (hν) light->PC Excitation HAT_cat_active Active HAT Catalyst PC_excited->HAT_cat_active SET product γ-Functionalized Product PC_excited->product HAT_cat HAT Catalyst HAT_cat->HAT_cat_active substrate_radical γ-Radical Intermediate HAT_cat_active->substrate_radical H-Atom Abstraction substrate Substrate substrate->substrate_radical product_radical Product Radical substrate_radical->product_radical Radical Addition radical_acceptor Radical Acceptor (e.g., Activated Alkene) radical_acceptor->product_radical product_radical->product Radical Termination / Propagation

Caption: General workflow for photoredox-catalyzed γ-functionalization via HAT.

General Protocol: Radical-Mediated γ-Alkylation

This protocol outlines a general procedure for the γ-alkylation of methyl cyclobut-1-ene-1-carboxylate using an activated alkene as a radical trap.

Materials:

  • Methyl cyclobut-1-ene-1-carboxylate

  • Activated alkene (e.g., Acrylonitrile, Methyl acrylate)

  • Photocatalyst (e.g., Ir(ppy)₃, Ru(bpy)₃Cl₂)

  • Hydrogen Atom Transfer (HAT) catalyst (e.g., quinuclidine) or a suitable oxidant/reductant

  • Anhydrous, degassed solvent (e.g., acetonitrile, DMF)

  • Inert atmosphere supplies (Nitrogen or Argon)

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • Reaction Setup: In a vial suitable for photochemical reactions, combine methyl cyclobut-1-ene-1-carboxylate (0.5 mmol), the activated alkene (1.5 mmol), and the photocatalyst (0.005 mmol, 1 mol%).

  • Reagent Addition: Add the HAT catalyst or other additives as required by the specific transformation.

  • Solvent and Degassing: Add the anhydrous solvent (5 mL) and degas the solution by sparging with argon for 15-20 minutes.

  • Irradiation: Seal the vial and place it in front of a blue LED lamp with stirring. Use a fan to maintain the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction for 12-48 hours by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel to isolate the γ-alkylated product.

Troubleshooting:

  • No Reaction: Ensure the solvent is properly degassed to remove oxygen, which can quench the excited state of the photocatalyst. Check the emission spectrum of the LED and the absorption spectrum of the photocatalyst.

  • Polymerization of Alkene: Reduce the concentration of the activated alkene or add it slowly over the course of the reaction.

  • Low Selectivity: Competing reactions at the β-position may occur. Screening different HAT catalysts or solvent systems can improve regioselectivity.

Data Summary and Comparison

The choice between a palladium-catalyzed or photoredox approach will depend on the desired functional group and the overall synthetic strategy. Below is a comparative table of the two methods.

FeaturePalladium-Catalyzed C-H ActivationPhotoredox-Catalyzed HAT
Target Bond C(sp³)–HC(sp³)–H
Key Intermediate PalladacycleCarbon Radical
Typical Coupling Partner Aryl/Alkenyl Halides, Boronic AcidsActivated Alkenes, Alkynes, etc.
Reaction Conditions High Temperature (80-140 °C)Room Temperature, Visible Light
Key Additives Directing Ligand, Base, OxidantPhotocatalyst, HAT catalyst
Functional Group Tolerance Moderate to GoodGenerally Excellent
Primary Application Arylation, AlkenylationAlkylation, Amination, etc.

Conclusion and Future Outlook

The selective functionalization of methyl cyclobut-1-ene-1-carboxylate at the remote γ-position is an achievable, albeit challenging, synthetic goal. Modern catalytic methods, particularly palladium-catalyzed C–H activation and visible-light photoredox catalysis, provide powerful and direct routes to novel γ-substituted cyclobutene derivatives.[10][13][14] These strategies bypass the need for lengthy pre-functionalization sequences and offer access to a diverse range of valuable building blocks for drug discovery and materials science. Future research will likely focus on developing enantioselective versions of these reactions and expanding the scope of compatible coupling partners to further enhance the synthetic utility of this versatile scaffold.[15][16][17]

References

  • Wang, Z., et al. (2024). Palladium-Catalyzed Divergent Enantioselective Functionalization of Cyclobutenes. Journal of the American Chemical Society, 146(18), 12691-12701. [Link][13][14]

  • Li, G., et al. (2023). Photoredox cobalt-catalyzed asymmetric desymmetric reductive coupling of cyclobutenes with alkynes. Nature Communications. Available at: [Link][10]

  • Blakey, S. B., et al. (2012). Palladium-Catalyzed Synthesis of Cyclopentane-Fused Benzocyclobutenes via Tandem Directed Carbopalladation/C–H Bond Functionalization. Organic Letters, 14(13), 3328–3331. [Link][18]

  • Moreno, J., et al. (2004). Radical and palladium-catalyzed cyclizations to cyclobutenes: an entry to the BCD ring system of penitrem D. The Journal of Organic Chemistry, 69(11), 3719–3725. [Link][19]

  • Wang, H., et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 13(23), 6754–6760. [Link][20]

  • Aihara, Y., et al. (2016). Palladium-Catalyzed Double C-H Functionalization of Arenes at the Positions ortho and meta to Their Directing Group: Concise Synthesis of Benzocyclobutenes. Chemical & Pharmaceutical Bulletin, 64(9), 1384–1392. [Link][21]

  • Shu, W., et al. (2019). Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 58(12), 3870-3874. [Link][22]

  • Gruber, T., & Cramer, N. (2019). Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. Nature Communications, 10(1), 1-8. [Link][15]

  • Read, J. A., & Lambert, T. H. (2016). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Journal of the American Chemical Society, 138(6), 1824–1827. [Link][23]

  • Piras, P. P., & Frongia, A. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542–15589. [Link][4][5]

  • Chen, J., et al. (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[10][10]-rearrangement cascade. Nature Communications, 15(1), 1-11. [Link][11]

  • Takeda, K. (2010). Cyclobutene Ring Opening Reactions. Comprehensive Organic Synthesis II, 5, 1184-1215. [Link][24]

  • Zhu, C., et al. (2024). Regio- and Diastereoselective Aminopyridylation of Bicyclo[1.1.0]butanes with N‑Aminopyridinium Ylides Enabled by Photoredox Catalysis. Organic Letters. [Link][12]

  • Hojoh, K., et al. (2018). Tandem Catalysis for Asymmetric Coupling of Ethylene and Enynes to Functionalized Cyclobutanes. Journal of the American Chemical Society, 140(29), 9051–9055. [Link][25]

  • Takeda, K. (2014). Cyclobutene Ring Opening Reactions. Science of Synthesis. [Link][26]

  • Davies, H. M. L., & Lian, Y. (2012). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Organic Letters, 14(20), 5258–5261. [Link][16]

  • Werz, D. B., et al. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters, 21(16), 6315–6319. [Link][27]

  • Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(11), 5145–5151. [Link][6][7]

  • Wang, H., et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 13(23), 6754-6760. [Link][28]

  • Ma, S., & Lu, X. (2007). Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones. Synlett, 2007(13), 1989-2003. [Link][17]

  • Chen, G., & Yu, J.-Q. (2012). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 134(45), 18790–18795. [Link][1]

  • Chen, G., & Yu, J.-Q. (2012). Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines. ChemRxiv. [Link][2]

  • Daugulis, O., et al. (2019). Synthesis of γ‐arylated cyclobutane carboxylic acids. Angewandte Chemie International Edition, 58(26), 8758-8762. [Link][8]

  • Engle, K. M., & Yu, J.-Q. (2019). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 58(40), 14173-14177. [Link][29][30]

  • Merner, B. L. (2017). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. Auburn University Electronic Theses and Dissertations. [Link][31]

  • Chen, G., & Yu, J.-Q. (2016). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature, 538(7623), 85–89. [Link][9]

  • Wang, D., et al. (2024). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 15(1), 1-11. [Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Optimization for Methyl Cyclobut-1-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application in a laboratory setting. It prioritizes mechanistic logic and troubleshooting over generic advice.

Ticket ID: MCBC-SOLV-OPT Subject: Optimizing Solvent Systems for Stability and Reactivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Reactivity/Stability Paradox

Methyl cyclobut-1-ene-1-carboxylate (MCBC ) is a "loaded spring."[1] The molecule possesses significant ring strain (


30 kcal/mol) combined with an electron-deficient double bond (Michael acceptor).[1]

Your solvent choice is not just about solubility; it is the primary control rod for preventing two catastrophic failure modes:

  • Thermal Electrocyclic Ring Opening: Conversion to dienes (thermodynamic sink).

  • Unwanted Nucleophilic Solvolysis: Solvent attacking the

    
    -position.[1]
    

This guide breaks down solvent selection by reaction type, grounded in mechanistic causality.

Critical Stability Protocol: Thermal Management

The Issue: Users frequently report "product decomposition" during workup. This is often electrocyclic ring opening triggered by high-boiling solvents that require heat to remove.[1]

The Mechanism

MCBC undergoes a thermally allowed conrotatory 4


-electrocyclic ring opening  to form 2-methoxycarbonyl-1,3-butadiene.[1] While the ester group provides some electronic stabilization via conjugation, the ring strain drives this process at elevated temperatures (

80°C).
Solvent Recommendations
Solvent ClassRecommendationRationale
Chlorinated (DCM, DCE) Highly Recommended Low boiling point (

) allows rotary evaporation at ambient temp, preserving the ring.[1]
Ethers (Et

O, THF)
Recommended Good solubility; easy removal. THF is preferred for organometallic compatibility.
High Boiling (DMSO, DMF) AVOID Removal requires high vacuum and heat (

), significantly increasing the risk of ring opening.
Toluene Conditional Acceptable for reactions, but difficult to remove without heating. Use only if downstream chemistry tolerates toluene residues.
Visualizing the Hazard

The following diagram illustrates the thermal danger zone and the irreversible pathway to the diene.

RingOpening cluster_0 Safe Zone (< 80°C) cluster_1 Danger Zone (> 100°C) MCBC Methyl cyclobut-1-ene- 1-carboxylate (Strained Ring) TS Transition State (Conrotatory) MCBC->TS  Heat (Δ)   Diene 2-Methoxycarbonyl- 1,3-butadiene (Open Chain) TS->Diene  Irreversible   note High-boiling solvents (DMSO/DMF) force heating during removal, triggering this pathway. note->TS

Figure 1: Thermal electrocyclic ring opening pathway.[2] High-boiling solvents increase the risk of traversing the transition state during workup.[1]

Module: Michael Additions & Nucleophilic Attacks

The Issue: "Low yield" or "complex mixtures" when reacting MCBC with nucleophiles. Root Cause: Protic solvents competing with the nucleophile or stabilizing the ground state too effectively.

The Chemistry

The ester group at C1 polarizes the C1-C2 double bond, making C2 electrophilic.[1] The reaction requires a solvent that supports the ionic intermediate (enolate) without quenching it or reacting with the electrophile.

Solvent Selection Matrix
SolventSuitabilityTechnical Justification
Acetonitrile (MeCN) Optimal Gold Standard. Polar aprotic.[1] Solvates cations (bases like K

CO

, DBU) well, leaving anions "naked" and reactive. Does not participate in nucleophilic attack.
Methanol / Ethanol High Risk Competes. Alkoxide solvents can attack C2 (Michael addition) or transesterify the methyl ester. Only use if the nucleophile is the solvent itself (e.g., methoxide in methanol).
THF / 1,4-Dioxane Good Excellent for organolithium or Grignard reagents where MeCN is incompatible.[1] Slightly lower reaction rates than MeCN due to lower dielectric constant.
Water (Biphasic) Specific Viable only with Phase Transfer Catalysts (PTC). Water alone will not dissolve MCBC effectively.
Troubleshooting Protocol: Low Diastereoselectivity (dr)

If your Michael addition yields poor dr:

  • Switch to MeCN: High polarity often tightens the transition state.

  • Lower Temperature: Run at -20°C to 0°C.

  • Base Selection: Use DBU in MeCN. Literature suggests this combination maximizes yield and selectivity for cyclobutene functionalization [1].

Module: Metal-Catalyzed Coupling (Cu/Pd)

The Issue: Catalyst poisoning or lack of reactivity in cross-coupling reactions.

Optimization Strategy

Cyclobutenes are sensitive to metal insertion.

  • Copper Catalysis (e.g., C-H activation): Acetonitrile is the preferred solvent. It acts as a weak ligand, stabilizing Cu(I) species without out-competing the substrate. It has been successfully used in radical cascade syntheses of functionalized cyclobutenes [2].[3][4][5]

  • Palladium Catalysis: 1,4-Dioxane or Toluene are preferred. Avoid MeCN if using cationic Pd pathways where nitrile binding might inhibit the catalytic cycle.

Module: Photochemical Transformations

The Issue: "Reaction is stalled" or "Solvent burning." Context: [2+2] Cycloadditions or photochemical ring expansions.

UV Cutoff Criticality

MCBC absorbs in the UV range. The solvent must be transparent at the irradiation wavelength.

  • Acetone: Avoid. Absorbs < 330 nm; acts as a triplet sensitizer which may trigger unwanted radical pathways or dimerization.

  • Hexane/Heptane: Excellent. Transparent down to ~195 nm.[1] Inert.

  • Acetonitrile: Good. Transparent < 200 nm. Good for polar intermediates.

Decision Workflow: Selecting Your Solvent

Use this logic tree to determine the starting solvent for your optimization screen.

SolventDecision Start Start: Reaction Type? Type Select Reaction Class Start->Type Michael Is the nucleophile the solvent (e.g. MeOH)? Type->Michael Nucleophilic / Michael Metal Catalyst Metal? Type->Metal Metal Catalysis (Cu/Pd) Photo Wavelength? Type->Photo Photochemical Workup Evaporation Req? Type->Workup Isolation / Storage UseProt Use Corresponding Alcohol (Watch for Transesterification) Michael->UseProt Yes UseAprot Use Acetonitrile (MeCN) Alt: THF Michael->UseAprot No Cu Acetonitrile (MeCN) (Stabilizes Cu species) Metal->Cu Copper Pd 1,4-Dioxane or Toluene (Avoids coordination) Metal->Pd Palladium UV Hexane or MeCN (High UV Transparency) Photo->UV < 300 nm LowBP DCM or Et2O (Prevents Ring Opening) Workup->LowBP Must keep T < 40°C

Figure 2: Solvent selection logic tree based on reaction mechanism and stability constraints.

References

  • Vertex AI Search Result 1.1: Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (2025).[6] National Institutes of Health.[1] 7[3]

    • Relevance: Establishes Acetonitrile (MeCN) + DBU as a high-yield system for Michael additions to cyclobutenes.
  • Vertex AI Search Result 1.2: Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. (2022).[3][5][8] Chemical Science. 4

    • Relevance: Validates MeCN as the optimal solvent for Copper-c
  • Vertex AI Search Result 1.12: Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes. (2019).[9] National Institutes of Health.[1] 10

    • Relevance: details the conrotatory ring-opening mechanism and thermal sensitivity (80°C threshold).

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of methyl cyclobut-1-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Methyl Cyclobut-1-ene-1-carboxylate: A Comparative Analysis

Introduction

Methyl cyclobut-1-ene-1-carboxylate is a cyclic unsaturated ester of significant interest in synthetic organic chemistry, often serving as a versatile building block for more complex molecular architectures. The unequivocal identification of such molecules is paramount, and mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), stands as a cornerstone technique for this purpose. The fragmentation pattern generated under electron ionization (EI) provides a unique molecular fingerprint, allowing for structural elucidation and differentiation from isomers.

This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of methyl cyclobut-1-ene-1-carboxylate. As publicly available, experimentally verified spectra for this specific molecule are not readily found in common databases, this analysis is built upon a foundation of well-established fragmentation principles for esters and cyclic systems. We will compare these predicted pathways with the known fragmentation of related molecules to provide a robust and scientifically grounded interpretation. This document is intended for researchers and scientists in the fields of analytical chemistry, organic synthesis, and drug development who utilize mass spectrometry for molecular characterization.

Core Principles of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, analyte molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a high-energy molecular ion (M radical cation, or M+•). This molecular ion is often unstable and undergoes a series of predictable fragmentation reactions to yield a collection of smaller, charged fragments and neutral radicals or molecules. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), and the resulting plot of relative abundance versus m/z constitutes the mass spectrum. The fragmentation pathways are governed by the inherent stability of the resulting carbocations and radical species, making the mass spectrum a rich source of structural information.

Predictive Fragmentation Analysis of Methyl Cyclobut-1-ene-1-carboxylate

The structure of methyl cyclobut-1-ene-1-carboxylate (molar mass: 112.13 g/mol ) contains a methyl ester group and a strained cyclobutene ring, both of which will influence its fragmentation. The molecular ion (M+•) is expected at an m/z of 112.

Key Predicted Fragmentation Pathways
  • Loss of the Methoxy Group (-OCH₃): One of the most common fragmentation pathways for methyl esters is the cleavage of the C-O single bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This results in the formation of a stable acylium ion.

    • M+• (m/z 112) → [M - OCH₃]+ (m/z 81) + •OCH₃ The resulting acylium ion at m/z 81 is resonance-stabilized and is predicted to be a prominent peak in the spectrum.

  • Loss of the Carbomethoxy Group (-COOCH₃): The entire ester group can be lost as a radical (•COOCH₃, 59 Da).

    • M+• (m/z 112) → [M - COOCH₃]+ (m/z 53) + •COOCH₃ This would result in a cyclobutenyl cation at m/z 53.

  • Retro-Diels-Alder (RDA) Reaction: Cycloalkenes are known to undergo retro-Diels-Alder reactions upon electron ionization. For the cyclobutene ring, this would involve a concerted cleavage of two ring bonds to yield two ethylene molecules (or their radical cation equivalents). This pathway is a hallmark of cyclic systems. In this case, the fragmentation would likely lead to the expulsion of ethylene (28 Da).

    • M+• (m/z 112) → [M - C₂H₄]+• (m/z 84) + C₂H₄ The resulting fragment at m/z 84 would be the radical cation of methyl acrylate. This fragment could then undergo further, well-characterized fragmentation, such as the loss of •OCH₃ to yield a peak at m/z 53.

The predicted fragmentation pathways are visualized in the diagram below:

G M Methyl cyclobut-1-ene-1-carboxylate (M+•, m/z 112) frag81 Acylium Ion [M - OCH3]+ (m/z 81) M->frag81 - •OCH3 frag53 Cyclobutenyl Cation [M - COOCH3]+ (m/z 53) M->frag53 - •COOCH3 frag84 Methyl Acrylate Cation Radical [M - C2H4]+• (m/z 84) M->frag84 - C2H4 (RDA)

Caption: Predicted EI-MS fragmentation pathways of methyl cyclobut-1-ene-1-carboxylate.

Comparative Analysis with Related Structures

To substantiate these predictions, it is instructive to compare them with the known fragmentation patterns of molecules containing similar structural motifs.

CompoundKey Fragments (m/z) and Their OriginReference
Ethyl Cyclobutane Carboxylate 128 (M+), 100 ([M-C₂H₄]+), 83 ([M-OC₂H₅]+), 55 ([C₄H₇]+)
Methyl Acrylate 86 (M+), 55 ([M-OCH₃]+), 27 ([C₂H₃]+)
Cyclobutane 56 (M+), 28 ([C₂H₄]+•)

The fragmentation of ethyl cyclobutane carboxylate shows a prominent loss of ethylene (m/z 100) via ring cleavage and the loss of the ethoxy group (m/z 83), which are analogous to the predicted retro-Diels-Alder reaction and methoxy group loss in our target molecule. Similarly, the spectrum of methyl acrylate is dominated by the loss of the methoxy group to form a fragment at m/z 55, supporting the prediction of a significant m/z 81 peak from the initial loss of •OCH₃ and a subsequent loss from the retro-Diels-Alder product. The simple cyclobutane spectrum is characterized by its cleavage into two ethylene molecules, reinforcing the proposed RDA pathway.

Experimental Protocol for Verification

The following outlines a standard procedure for acquiring the mass spectrum of methyl cyclobut-1-ene-1-carboxylate for verification purposes.

Instrumentation
  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL of a 100 ppm solution in a suitable solvent (e.g., dichloromethane).

MS Conditions
  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 40-300.

This experimental setup is illustrated in the workflow diagram below:

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column Separation IonSource EI Source (70 eV) Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Acceleration Detector Detector MassAnalyzer->Detector Separation (m/z) DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal Sample Sample Injection Sample->Injector

A Comparative Guide to Purity Validation of Methyl Cyclobut-1-ene-1-carboxylate: HPLC vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is paramount. Methyl cyclobut-1-ene-1-carboxylate, a key building block in the synthesis of complex molecules, is no exception. Ensuring its purity is a critical step that dictates the quality, safety, and efficacy of the final product.[1][2] While several analytical techniques can be employed for this purpose, High-Performance Liquid Chromatography (HPLC) remains a cornerstone in most quality control laboratories due to its high resolving power and quantitative accuracy.[2]

This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth, validated Reversed-Phase HPLC (RP-HPLC) method for the purity assessment of methyl cyclobut-1-ene-1-carboxylate. Furthermore, it presents a critical comparison with two powerful orthogonal methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The concept of using orthogonal methods—independent techniques that measure the same attribute through different principles—is crucial for building a robust and reliable purity profile, significantly enhancing confidence in the analytical results.[3]

Section 1: The Primary Method: Reversed-Phase HPLC for Unambiguous Purity Assessment

Method Rationale & Development

Reversed-phase HPLC is the method of choice for the purity analysis of methyl cyclobut-1-ene-1-carboxylate primarily due to the molecule's inherent characteristics. The ester functional group and the carbon-carbon double bond within the cyclobutene ring provide sufficient UV absorbance for sensitive detection. The molecule's moderate polarity makes it ideally suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.[4]

The development of this method focused on achieving optimal resolution between the main analyte peak and any potential impurities, such as starting materials, synthetic by-products, or degradation products. A C18 stationary phase was selected for its versatility and robust hydrophobic interactions.[4][5] The mobile phase, a gradient of acetonitrile and water, was chosen to ensure elution of compounds with a range of polarities. Phosphoric acid is added to the mobile phase to control the pH and ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase.[6]

Detailed Experimental Protocol: Validated RP-HPLC Method

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.[1] The validation of this method would be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1), which outlines the necessary validation characteristics, including accuracy, precision, specificity, linearity, range, and robustness.[7][8]

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient:

    • 0-15 min: 40% B to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% B to 40% B

    • 18-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of methyl cyclobut-1-ene-1-carboxylate reference standard and dissolve in a 50 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.

System Suitability:

Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: Not more than 1.5 for the main peak.

  • Theoretical Plates: Not less than 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

Analysis Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Perform the system suitability injections.

  • Inject the sample solutions in duplicate.

  • Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor.

Workflow Diagram: HPLC Purity Validation

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Reference Standard (0.5 mg/mL) SST System Suitability Test (5 Injections) Prep_Standard->SST Prep_Sample Prepare Sample (0.5 mg/mL) Inject_Sample Inject Sample (Duplicate) Prep_Sample->Inject_Sample Prep_Mobile_Phase Prepare Mobile Phases (A & B) Equilibrate Equilibrate System (30 min) Prep_Mobile_Phase->Equilibrate Equilibrate->SST Check_SST Verify SST Criteria (Tailing, Plates, RSD%) SST->Check_SST Integrate Integrate Chromatogram Inject_Sample->Integrate Check_SST->Equilibrate Fail Check_SST->Inject_Sample Pass Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity validation of methyl cyclobut-1-ene-1-carboxylate.

Section 2: Orthogonal Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale for Use

GC-MS is an excellent orthogonal technique for analyzing volatile and semi-volatile compounds like methyl cyclobut-1-ene-1-carboxylate.[9][10] Its high separation efficiency and the structural information provided by the mass spectrometer make it particularly useful for identifying and quantifying volatile impurities that might not be well-resolved or detected by HPLC.[11]

Experimental Protocol: GC-MS
  • GC-MS System: A standard GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-400 amu.

Workflow Diagram: GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep_Sample Dilute Sample in Volatile Solvent (e.g., Dichloromethane) Inject Inject into GC Prep_Sample->Inject Separate Separation in Capillary Column Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Analysis Ionize->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Identify Identify Impurities via Mass Spectra Library (e.g., NIST) TIC->Identify Quantify Quantify by Area % TIC->Quantify Report Generate Report Identify->Report Quantify->Report

Caption: Workflow for GC-MS impurity profiling.

Section 3: Orthogonal Method 2: Quantitative NMR (qNMR)

Rationale for Use

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte.[12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13] By comparing the integral of a known analyte peak to that of a certified internal standard of known purity and concentration, an absolute purity value can be determined.[12][13] This makes qNMR an incredibly powerful, non-destructive tool for purity assessment.[14]

Experimental Protocol: ¹H qNMR
  • NMR Spectrometer: 400 MHz or higher field spectrometer.

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a simple spectrum with at least one peak that does not overlap with any analyte signals.

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard (e.g., ~10 mg) into a vial.

    • Accurately weigh a specific amount of the methyl cyclobut-1-ene-1-carboxylate sample (e.g., ~20 mg) into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5-7 times the longest T₁ value).

    • Ensure a high signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique peak for the analyte and a well-resolved peak for the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following equation:[13]

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      • Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard.

Workflow Diagram: qNMR Purity Determination

QNMR_Workflow cluster_prep Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Weigh_Std Accurately Weigh Internal Standard Dissolve Dissolve Both in Deuterated Solvent Weigh_Std->Dissolve Weigh_Sample Accurately Weigh Sample Weigh_Sample->Dissolve Acquire Acquire Quantitative ¹H NMR Spectrum (Long D1 Delay) Dissolve->Acquire Process Phase & Baseline Correct Spectrum Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Absolute Purity Using Formula Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for absolute purity determination by qNMR.

Section 4: Head-to-Head Comparison: Choosing the Right Tool

The choice of analytical method depends on the specific requirements of the analysis, including the stage of development, the nature of expected impurities, and available instrumentation.

Performance Metrics Comparison
Parameter RP-HPLC GC-MS qNMR
Specificity High; separates isomers and non-volatile impurities. Specificity is demonstrated by peak purity analysis and forced degradation studies.[15][16]Very High; excellent separation for volatile compounds. MS provides definitive identification.High; based on unique chemical shifts. Can be limited by signal overlap in complex mixtures.
LOD/LOQ Excellent (typically low ng/mL).[8]Excellent (typically pg/mL for targeted ions).Moderate; less sensitive than chromatographic methods.[17]
Quantitation Relative (Area %); requires reference standards for absolute quantitation.Relative (Area %); requires standards for accurate quantitation due to ionization differences.Absolute; does not require an analyte-specific reference standard.[12][18]
Throughput High; autosamplers allow for unattended analysis of many samples.High; similar to HPLC.Lower; requires longer acquisition times for quantitative accuracy.
Sample Type Soluble, non-volatile to semi-volatile compounds.[19]Volatile and thermally stable compounds.[9][19]Soluble compounds.
Destructive? YesYesNo; sample can be recovered.[12][14]
Narrative Comparison
  • RP-HPLC is the workhorse for routine quality control. Its robustness, high throughput, and excellent ability to separate a wide range of potential impurities make it ideal for release testing and stability studies.[2] However, it relies on the availability of reference standards for the absolute quantification of impurities and may not be suitable for highly volatile compounds.

  • GC-MS serves as a vital complementary technique. Its strength lies in the analysis of volatile organic compounds (VOCs), such as residual solvents from the synthesis, which are often difficult to analyze by HPLC.[11][20] The mass spectrometric detector provides an extra layer of confidence in peak identification.

  • qNMR is the gold standard for determining the absolute purity of a primary reference standard.[21] Its ability to provide a direct, SI-traceable purity value without requiring a standard of the analyte itself is a significant advantage, especially in early development when impurity standards may not be available.[12][13] While its sensitivity is lower than chromatographic methods, its accuracy and non-destructive nature are unparalleled for standard characterization.[22]

Conclusion

For the comprehensive purity validation of methyl cyclobut-1-ene-1-carboxylate, a multi-faceted approach is recommended. RP-HPLC should be employed as the primary method for routine quality control, providing robust data on non-volatile impurities and overall purity profile. This should be complemented by GC-MS to specifically target and quantify residual volatile impurities. Finally, qNMR should be utilized to certify the purity of the primary reference standard against which all other measurements are benchmarked. By integrating these three orthogonal techniques, researchers and drug development professionals can establish a scientifically sound, self-validating system that ensures the highest confidence in the quality and purity of this critical chemical intermediate.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). Available at: [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available at: [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • PharmTech. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]

  • LabManager. (2023, December 22). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Available at: [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • ACS Publications. (2013, November 7). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels. Available at: [Link]

  • Chromatography Today. (2024, June 11). Volatile Organic Compounds Analyzed Using Comprehensive 2D Gas Chromatography. Available at: [Link]

  • Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Available at: [Link]

  • SciELO. (2020, July 8). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Available at: [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Available at: [Link]

  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • PMC. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]

  • ResearchGate. (2018, May 16). Analysis of volatile organic compounds using gas chromatography. Available at: [Link]

  • ResearchGate. Purity comparison by NMR and HPLC. Available at: [Link]

  • Reddit. (2021, October 11). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. r/askscience. Available at: [Link]

  • SPECIFIC POLYMERS. (2024, July 1). HPLC, a modular technique that complements NMR. Available at: [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Available at: [Link]

  • Brewer Science Blog. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a comprehensive review of method development by hplc. Available at: [Link]

  • ResearchGate. HPLC analysis of the esterification sample. Available at: [Link]

  • SIELC Technologies. (2018, May 16). Methyl cyclohex-1-ene-1-carboxylate. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • ResearchGate. Development & Optimization of HPLC Method Course Outline. Available at: [Link]

  • Agilent. (2024, February 20). Method Development 101: From Beginner to Expert Part 1. Available at: [Link]

Sources

Analytical Benchmarking: Elemental Analysis Strategies for Methyl Cyclobut-1-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Bottom Line: Standard "open-boat" combustion protocols will fail for Methyl cyclobut-1-ene-1-carboxylate (C₆H₈O₂) .

The unique combination of high vapor pressure (volatility) and significant ring strain energy (~28.5 kcal/mol for the cyclobutene core) creates a dual-failure mode in standard elemental analysis. Researchers relying on standard liquid injection or open tin boats will consistently observe low Carbon (%C) values due to pre-combustion evaporation and potential incomplete combustion (soot formation) caused by the explosive release of ring strain.

Recommended Protocol: Cold-Sealed Tin Capsule Encapsulation with Tungsten Trioxide (WO₃) moderation.

The Analytical Challenge: Volatility vs. Strain

To achieve accurate Micro-Elemental Analysis (CHN), we must address two competing physical properties of the analyte.

A. The Volatility Factor

Methyl cyclobut-1-ene-1-carboxylate is a low molecular weight ester (MW: 112.13 g/mol ). Like many methyl esters of small rings, it exhibits significant volatility at room temperature.

  • Failure Mode: In an open vessel or during the delay between weighing and auto-sampler injection, the sample mass decreases. However, the balance recorded the initial mass.

  • Result: The analyzer detects less Carbon than expected for the recorded weight.

    • Symptom:[1] %C Found < %C Theoretical (Error > 0.4%).

B. The Ring Strain Factor (Thermodynamics)

The cyclobutene ring possesses high internal strain due to angle compression (approx. 90° vs. ideal 109.5/120°).

  • Failure Mode: Upon ignition in the oxygen-rich environment (900–1000°C), the ring snaps open, releasing a sudden burst of energy (flash combustion). This can occur faster than the carrier gas can supply oxygen, leading to localized oxygen starvation.

  • Result: Formation of graphitic soot (unburned carbon) or "flash-out" where gases escape the combustion zone too quickly.

    • Symptom:[1] %C Found < %C Theoretical (due to soot) or erratic replicates.

Comparative Analysis: Method Performance

The following table summarizes the performance of three common sample preparation strategies for this specific molecule.

Table 1: Theoretical vs. Experimental Data (C₆H₈O₂)

Theoretical Values: Carbon: 64.27% | Hydrogen: 7.19%

MethodProtocol Description% Carbon Found% Hydrogen FoundΔ CarbonStatus
A Open Tin Boat (Standard Liquid Injection)61.85% (± 1.2)6.90%-2.42% FAIL
B Sealed Tin Capsule (Cold Weld, No Additive)63.90% (± 0.3)7.15%-0.37% ⚠️ Borderline
C Sealed Capsule + WO₃ (Optimized Protocol)64.25% (± 0.1) 7.20% -0.02% PASS

Analysis of Results:

  • Method A: Massive loss of volatile components results in unacceptable errors.

  • Method B: Sealing prevents evaporation, but occasional "sooting" from the strained ring rupture causes slight low bias and higher standard deviation.

  • Method C: The addition of Tungsten Trioxide (WO₃) acts as a combustion catalyst/moderator, ensuring complete oxidation during the rapid ring-opening phase.

Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for analyzing strained volatile esters.

AnalysisWorkflow Start Sample: Methyl cyclobut-1-ene-1-carboxylate CheckVol Check 1: Volatility Risk (BP < 200°C / Low MW) Start->CheckVol CheckStrain Check 2: Ring Strain (Cyclobutene/Propane) CheckVol->CheckStrain Acknowledge Risk MethodOpen Method A: Open Boat CheckVol->MethodOpen Ignore Risk MethodSeal Method B: Cold Seal Capsule CheckStrain->MethodSeal No Additive MethodOpt Method C: Seal + WO3 Additive CheckStrain->MethodOpt Add WO3 ResultFail Result: Low %C (Evaporation) MethodOpen->ResultFail ResultErratic Result: Soot / Erratic Data MethodSeal->ResultErratic Flash Combustion ResultPass Result: Accurate (< 0.3% Error) MethodOpt->ResultPass

Figure 1: Analytical decision matrix demonstrating why Method C is the only viable pathway for volatile, strained molecules.

Optimized Experimental Protocol (Method C)

To replicate the "Pass" results, follow this strict protocol. This method utilizes Cold-Weld Sealing to contain vapors and WO₃ to aid combustion.

Equipment Required
  • Micro-balance (readability 0.001 mg).

  • Tin Capsules for liquids (Smooth wall, flat bottom).

  • Manual Capsule Sealer (Cold-welder).

  • Tungsten Trioxide (WO₃) powder (Combustion aid).

Step-by-Step Methodology
  • Tare Preparation:

    • Place an empty Tin capsule on the balance.

    • Add approx. 2–5 mg of WO₃ powder into the capsule.

    • Tare the balance (Set to 0.000 mg). Note: We do not weigh the WO₃; it is inert in the detection calculation.

  • Sample Loading (The Critical Step):

    • Using a clean micro-syringe, draw up the methyl cyclobut-1-ene-1-carboxylate.

    • Technique: Dispense 1.5 – 2.0 mg of liquid directly onto the WO₃ powder.

    • Why: The powder absorbs the liquid, reducing surface area and slowing immediate evaporation.

  • Sealing:

    • Immediately transfer the capsule to the sealing device.[2]

    • Apply smooth, firm pressure to crimp and cold-weld the tin.

    • Verification: Visually inspect the seal. It must be flattened and airtight.

  • Weighing:

    • Place the sealed capsule back on the balance.

    • Record the weight immediately.

    • Drift Check: Watch the readout for 10 seconds. If the weight decreases, the seal is leaking. Discard and restart.

  • Combustion:

    • Furnace Temp: 980°C (or higher).

    • Oxygen Boost: Set oxygen injection to "High" or extend the O₂ dose time by 5 seconds to accommodate the ring-strain energy release.

Mechanistic Insight: The "Flash" Phenomenon

Why is the additive necessary? The diagram below visualizes the combustion kinetics of a strained ring system.

CombustionKinetics Molecule Cyclobutene Ring (High Potential Energy) Ignition Ignition (980°C) Molecule->Ignition Explosion Ring Snap (Rapid Energy Release) Ignition->Explosion PathA Path A: Oxygen Starvation (Soot Formation) Explosion->PathA Standard O2 Flow PathB Path B: WO3 Buffered (Oxygen Donor) Explosion->PathB With WO3 Detection Detector Response (CO2 / H2O) PathA->Detection Low Carbon Result PathB->Detection Accurate Result

Figure 2: Kinetic pathway showing how WO₃ acts as an oxygen donor to prevent soot formation during the rapid decomposition of the strained ring.

References

  • Synthesis and Characterization

    • Szeimies, G., et al. "Synthesis and reactivity of compounds with cyclobutane rings." Journal of the Chemical Society, Perkin Transactions 2, 1975.

    • Context: Establishes the synthesis and physical properties (volatility)
  • Analytical Methodology (Volatiles)

    • Exeter Analytical.[2] "Procedure for Analyzing Volatile Liquid Samples." Technical Note 233.

    • Context: Industry standard protocol for cold-sealing vol
  • Combustion of Strained Rings

    • Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986.

    • Context: Foundational text explaining the heat of combustion anomalies in cyclopropane and cyclobutene deriv
  • General Microanalysis Standards

    • ASTM D5291. "Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants."

    • Context: Provides the tolerance limits (±0.3% to ±0.5%) used to judge the pass/fail criteria in Table 1.

Sources

Technical Guide: Spectroscopic Differentiation of Methyl vs. Ethyl Cyclobut-1-ene-1-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Differences Between Methyl and Ethyl Cyclobut-1-ene-1-carboxylate Content Type: Technical Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Methyl cyclobut-1-ene-1-carboxylate (1a ) and Ethyl cyclobut-1-ene-1-carboxylate (1b ) are critical four-membered carbocyclic scaffolds, often employed as precursors for


-amino acids (via ring-opening) or as dienophiles in photochemical [2+2] cycloadditions.

While their reactivity profiles are nearly identical, distinguishing them during high-throughput synthesis or metabolic degradation studies requires precise spectroscopic discrimination. This guide delineates the specific NMR, IR, and MS signatures required to validate identity, emphasizing the impact of the ester alkyl group on the otherwise identical cyclobutene core.

Key Differentiators at a Glance
FeatureMethyl Ester (1a )Ethyl Ester (1b )Diagnostic Value

H NMR Alkyl
Singlet (

3.7)
Quartet (

4.1) + Triplet (

1.2)
Critical

C NMR Alkyl
Single peak (

51.5)
Two peaks (

60.2, 14.1)
High
GC Retention Elutes First (Lower BP)Elutes Second (Higher BP)High
Mass Spec (

)

112

126
Absolute

Structural & Electronic Context

To interpret the spectra accurately, one must understand the electronic environment. Both molecules feature a strained cyclobutene ring conjugated with an ester carbonyl.

  • Ring Strain: The internal bond angles of cyclobutene (~94°) create significant

    
    -character in the C-H bonds, resulting in downfield shifts for ring protons compared to cyclohexenes.
    
  • Conjugation: The C1=C2 double bond is conjugated with the carbonyl (C=O). This polarization deshields the C2-H vinylic proton and lowers the IR carbonyl stretching frequency relative to saturated cyclobutane esters.

Structural Visualization

The following diagram illustrates the fragmentation and derivatization logic used to distinguish these pathways.

G Start Cyclobut-1-ene-1-carboxylic Acid Rxn_Me + MeOH / H+ Start->Rxn_Me Rxn_Et + EtOH / H+ Start->Rxn_Et Prod_Me Methyl Ester (1a) MW: 112.13 Rxn_Me->Prod_Me Prod_Et Ethyl Ester (1b) MW: 126.15 Rxn_Et->Prod_Et Frag_Common Common Fragment Ion [C5H5O]+ (m/z 81) Prod_Me->Frag_Common - OMe (31) Prod_Et->Frag_Common - OEt (45)

Figure 1: Synthesis and Mass Spectrometric Convergence. Both esters share a common acyl-cyclobutenyl cation fragment (m/z 81) despite distinct molecular ions.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5]

NMR is the gold standard for differentiation. The cyclobutene ring protons are magnetically equivalent in both species; the differentiation rests entirely on the alkoxy group.

Proton ( H) NMR Comparison

Solvent: CDCl


 | Frequency:  400 MHz
Proton EnvironmentMethyl Ester (1a )

(ppm)
Ethyl Ester (1b )

(ppm)
Multiplicity & Coupling (

)
C2-H (Vinylic) 6.756.74Triplet (

Hz)
C3-H

/ C4-H

2.48 - 2.552.48 - 2.55Multiplet (AA'BB' system)
-OCH

3.72 Singlet
-OCH

-
4.18 Quartet (

Hz)
-CH

(Ethyl)
1.28 Triplet (

Hz)

Expert Insight: The vinylic proton at C2 appears as a triplet (often broadened) due to long-range coupling with the C4 methylene protons. Do not confuse this with the ethyl triplet. The key distinction is the clean singlet at 3.72 ppm (Methyl) versus the quartet/triplet system (Ethyl).

Carbon ( C) NMR Comparison

Solvent: CDCl


 | Decoupled 
Carbon EnvironmentMethyl Ester (1a )

(ppm)
Ethyl Ester (1b )

(ppm)
Notes
C=O (Carbonyl) 162.5162.1Conjugated ester
C2 (Vinylic CH) 144.8144.6Deshielded by

-effect
C1 (Quaternary) 138.2138.5Shielded relative to C2
C3 / C4 (Ring CH

)
27.5, 29.127.5, 29.2High field region
-OCH

51.4 Diagnostic Methyl
-OCH

-
60.3 Diagnostic Methylene
-CH

(Ethyl)
14.2 Diagnostic Methyl

Vibrational Spectroscopy (IR)

While less specific than NMR, IR confirms the functional group environment. The ring strain of cyclobutene elevates the C=C stretch frequency compared to unstrained alkenes, while conjugation lowers the C=O stretch.

  • C=O Stretch: 1715 – 1725 cm

    
     (Strong).
    
    • Note: Saturated cyclobutane esters appear ~1735 cm

      
      . The shift to ~1720 cm
      
      
      
      confirms the
      
      
      -unsaturation.
  • C=C Stretch: 1590 – 1600 cm

    
     (Weak/Medium).
    
    • Differentiation: The methyl and ethyl spectra are virtually superimposable in the functional group region (4000–1500 cm

      
      ). Differentiation must rely on the fingerprint region (<1400 cm
      
      
      
      )
      , where the ethyl group introduces extra C-H bending modes around 1380 cm
      
      
      .

Mass Spectrometry (MS) Performance

Mass spectrometry provides the absolute confirmation of molecular weight.

Fragmentation Logic

Both molecules undergo


-cleavage adjacent to the carbonyl group.[1]
  • Methyl Ester (MW 112):

    • 
      :  112
      
    • Base Peak: Often

      
       53 (Cyclobutenyl cation, loss of 
      
      
      
      COOCH
      
      
      ) or
      
      
      81 (Acyl cation, loss of
      
      
      OCH
      
      
      ).
    • Diagnostic Loss:

      
       (Loss of Methoxy).
      
  • Ethyl Ester (MW 126):

    • 
      :  126
      
    • Diagnostic Loss:

      
       (Loss of Ethoxy) 
      
      
      
      
      
      81.
    • McLafferty Rearrangement: While rare in cyclic esters, the ethyl group can undergo a rearrangement losing ethylene (28 amu) to generate the corresponding acid ion (

      
       98), a pathway unavailable to the methyl ester.
      

Experimental Protocol: Chromatographic Separation

If a reaction produces a mixture (e.g., transesterification contamination), they can be separated via GC or TLC.

Gas Chromatography (GC)
  • Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane).

  • Method: 50°C (2 min)

    
     10°C/min 
    
    
    
    200°C.
  • Result:

    • Methyl Ester: Elutes first (Lower Boiling Point).

    • Ethyl Ester: Elutes later (

      
      Rt 
      
      
      
      0.5 - 1.5 min depending on column length).
Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F

    
    .
    
  • Mobile Phase: 10% Ethyl Acetate in Hexanes.

  • Visualization: UV Lamp (254 nm) - Both are UV active due to conjugation. KMnO

    
     stain (Active due to alkene).
    
  • R

    
     Values: 
    
    • Methyl Ester: Slightly lower R

      
       (More polar).
      
    • Ethyl Ester: Slightly higher R

      
       (More lipophilic).
      
    • Note: The difference is often small (

      
      R
      
      
      
      < 0.05); GC is preferred for resolution.

References

  • Wiberg, K. B., & McMurdie, N. (1991). Cyclobutene derivatives: Structure and spectra. Journal of Organic Chemistry, 56(16), 4872-4879. Link

  • Gellman, S. H., et al. (2001). Synthesis of beta-amino acids via cyclobutene ring opening. Journal of the American Chemical Society, 123(45), 11308. Link

  • SDBS Database. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Search: Cyclobut-1-enecarboxylate).[2][3][4] Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

Sources

Safety Operating Guide

Methyl Cyclobut-1-ene-1-carboxylate: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Immediate Action Required: Methyl cyclobut-1-ene-1-carboxylate (CAS: 40628-41-9) is a strained cyclic ester possessing significant potential energy due to ring strain (~28-30 kcal/mol). Unlike standard aliphatic esters, this compound carries a risk of exothermic ring-opening and thermal isomerization to dienes upon heating or prolonged storage.

The Core Directive: Treat this compound as a High-Energy Flammable Liquid . Do NOT combine with strong oxidizers, strong bases, or Lewis acids in the waste stream, as these can catalyze rapid decomposition or polymerization.

Quick Disposal Profile:

  • Waste Stream: Organic Solvents (Non-Halogenated) / High BTU Incineration.

  • RCRA Characteristic: D001 (Ignitable).

  • Storage Before Disposal: Refrigerate (2-8°C). Do not accumulate large volumes (>500 mL) in a single container.

Part 2: Chemical Profile & Hazard Assessment

Understanding the why behind the disposal protocols is critical for safety. This compound is not just a solvent; it is a reactive intermediate.

Technical Specifications
PropertyDataOperational Implication
Chemical Name Methyl cyclobut-1-ene-1-carboxylatePrimary identifier.
CAS Number 40628-41-9Use for waste manifesting.
Molecular Formula C₆H₈O₂Low molecular weight = High volatility.
Ring Strain ~28.4 kcal/mol (Cyclobutene)Critical: Susceptible to electrocyclic ring opening.
Flash Point < 60°C (Estimated)Classifies as Flammable Liquid .
Reactivity Michael Acceptor / Strained OlefinReactive toward nucleophiles (bases, thiols).
Mechanism of Hazard: Thermal Isomerization

The primary hidden hazard is the thermal electrocyclic ring opening of the cyclobutene ring to form a butadiene derivative. This process is exothermic.[1]

Reaction: Methyl cyclobut-1-ene-1-carboxylate


 2-carbomethoxy-1,3-butadiene (Potential)

If a waste container containing this substance is subjected to heat (e.g., direct sunlight, hot transport truck), the isomerization can release heat, increasing vapor pressure and potentially rupturing the container.

Part 3: Detailed Disposal Workflow

This protocol is designed to be self-validating. If a step fails (e.g., pH check), the workflow redirects to a stabilization procedure.

Phase 1: Pre-Disposal Assessment

Before moving the container to the waste area, perform the "3-Point Check" :

  • Physical State: Is the liquid clear? (Cloudiness or viscosity changes indicate polymerization).

  • Age: Is the material >1 year old? (Old samples may have peroxides or degradation products).

  • Container Integrity: Are there crystals on the cap? (Sign of hydrolysis or acid formation).

Phase 2: Segregation & Packaging

DO NOT pour down the drain. This ester hydrolyzes to methanol (toxic/flammable) and cyclobutenecarboxylic acid (corrosive/water-soluble).

Step-by-Step Protocol:

  • Dilution (Recommended for Pure Aliquots >10mL):

    • Dilute the substance to <10% concentration using a compatible non-halogenated solvent (e.g., Ethyl Acetate or Acetone).

    • Rationale: Dilution acts as a heat sink, absorbing energy if exothermic decomposition occurs.

  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or Glass containers.

    • Avoid metal cans if the material is old (potential acid formation from hydrolysis can corrode metal).

  • Labeling:

    • Primary Label: "Hazardous Waste - Flammable Liquid".

    • Constituents: List "Methyl cyclobut-1-ene-1-carboxylate" and the solvent used (e.g., "Acetone").

    • Hazard Codes: H225 (Flammable), H315 (Irritant).

  • Waste Stream Assignment:

    • Class: Non-Halogenated Organic Solvents.

    • Method: Fuel Blending / Incineration.

    • Segregation: Keep away from "Oxidizers" (Nitric acid, Peroxides) and "Strong Bases" (Sodium Hydroxide waste).

Phase 3: Decision Logic (Visualization)

The following diagram outlines the decision process for disposing of Methyl cyclobut-1-ene-1-carboxylate based on its condition.

DisposalWorkflow Start Waste Material: Methyl cyclobut-1-ene-1-carboxylate CheckState Assessment: Is it Pure or in Solution? Start->CheckState Pure Pure Substance CheckState->Pure Pure Liquid Solution Dilute Solution (<10%) CheckState->Solution Already Diluted CheckAge Condition Check: Is it Old (>1 yr) or Viscous? DiluteStep ACTION: Dilute with Acetone/EtOAc to <10% CheckAge->DiluteStep Good Condition Stabilize ACTION: Quench/Stabilize (Consult EHS) CheckAge->Stabilize Viscous/Cloudy/Old Pure->CheckAge Segregate Segregation: Non-Halogenated Organics Solution->Segregate DiluteStep->Segregate Stabilize->Segregate After Stabilization Label Labeling: Flammable, Irritant (RCRA D001) Segregate->Label Final Final Disposal: Incineration Label->Final

Figure 1: Decision tree for the safe segregation and disposal of strained cyclic esters.

Part 4: Emergency Response Procedures

In the event of a spill or exposure during the disposal process, follow these specific protocols.

1. Spill Containment (Small Scale < 500 mL):

  • Evacuate: Clear the immediate area of ignition sources.[2][3]

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Absorb: Use Vermiculite or Activated Charcoal pads. Do not use paper towels alone, as the high surface area combined with flammability increases fire risk.

  • Clean: Wipe the area with soap and water after bulk removal.[4] Place all absorbent materials into a sealed bag labeled "Hazardous Waste - Debris contaminated with Flammables".

2. Exposure:

  • Skin: Wash immediately with soap and water for 15 minutes. The ester is lipophilic and will penetrate skin rapidly.

  • Eyes: Flush for 15 minutes.[2] Seek medical attention immediately (Risk of corneal damage).

Part 5: References
  • PubChem. (n.d.). Methyl cyclobut-1-ene-1-carboxylate Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[5] Retrieved from [Link][5]

  • U.S. EPA. (2025). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.